Pz-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-26(2,3)23-13-24(30-34-23)29-25(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLMIILZNLZZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C5=CN(N=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Structure and Function of Human Protein Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Z (PZ) is a vitamin K-dependent plasma glycoprotein (B1211001) that plays a crucial, albeit non-enzymatic, role in the regulation of the blood coagulation cascade.[1][2][3] Synthesized in the liver, this single-chain protein of approximately 62 kDa is structurally homologous to other vitamin K-dependent coagulation factors such as Factors VII, IX, X, and Protein C.[1][4] However, it lacks the catalytic triad (B1167595) necessary for protease activity.[1][5] Its primary function is to act as a cofactor for the Protein Z-dependent Protease Inhibitor (ZPI), dramatically accelerating the inhibition of activated Factor X (FXa) on phospholipid surfaces, thereby serving as an anticoagulant.[3][4] This guide provides an in-depth technical overview of the structure, function, and relevant experimental protocols for Human Protein Z.
Molecular Structure of Human Protein Z
Human Protein Z is a single polypeptide chain composed of 360 to 396 amino acids, with a molecular weight of approximately 62 kDa.[1][3][4] Its structure is characterized by four distinct domains:
-
Gla-Rich Domain: The N-terminal region contains a domain rich in γ-carboxyglutamic acid (Gla) residues.[1][4] The post-translational carboxylation of these glutamic acid residues is a vitamin K-dependent process and is essential for the protein's ability to bind to phospholipid surfaces in a calcium-dependent manner.[3][4]
-
Epidermal Growth Factor (EGF)-like Domains: Following the Gla domain are two EGF-like domains.[1]
-
Trypsin-like Domain: The C-terminal region is homologous to the catalytic domain of serine proteases.[1][5] However, critical amino acid substitutions in the active site, specifically the lack of a catalytic serine residue, render Protein Z enzymatically inactive.[1][5]
The three-dimensional structure of Protein Z, determined by X-ray diffraction, reveals a conformation that facilitates its interaction with ZPI and its localization to membrane surfaces.[1]
Table 1: Quantitative Structural Data for Human Protein Z
| Parameter | Value | Reference |
| Molecular Weight | ~62 kDa | [1][3] |
| Amino Acid Count | 360-396 residues | [1][3][4] |
| Chromosomal Location (PROZ gene) | 13q34 | [1][3] |
| Plasma Concentration | ~2.7 µg/ml | [4] |
The Role of Protein Z in the Coagulation Cascade
Protein Z's primary physiological role is to modulate the coagulation cascade by acting as a cofactor for the Protein Z-dependent Protease Inhibitor (ZPI), a member of the serpin superfamily.[6] In the presence of Protein Z, the rate of inhibition of activated Factor X (FXa) by ZPI is accelerated by approximately 1000-fold.[3] This inhibitory action is localized to phospholipid surfaces, where the coagulation cascade is propagated.
The mechanism involves the formation of a ternary complex between Protein Z, ZPI, and FXa on the membrane surface.[4] This complex formation is crucial for the efficient inactivation of FXa, thereby downregulating thrombin generation.
Experimental Protocols
Purification of Human Protein Z from Plasma
The purification of Protein Z from human plasma typically involves a multi-step chromatography process to isolate it from other plasma proteins.
Methodology:
-
Plasma Preparation: Human plasma is collected with an anticoagulant such as sodium citrate.[7]
-
Barium Citrate Adsorption and Elution: Vitamin K-dependent proteins, including Protein Z, are adsorbed to barium citrate. The adsorbed proteins are then eluted.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The eluate is subjected to ammonium sulfate precipitation to further concentrate the target proteins.
-
Immunoaffinity Chromatography: The protein fraction is passed through a column containing monoclonal antibodies specific to Protein Z. This step provides high specificity and purity.
-
Anion-Exchange Chromatography: A final polishing step using a strong anion-exchange column, such as Mono Q, is performed to remove any remaining impurities. The purity of the final product is assessed by SDS-PAGE.[8]
Functional Assay of Protein Z
The anticoagulant activity of Protein Z is typically assessed by measuring its ability to enhance the inhibition of FXa by ZPI in a plasma-based clotting assay.
Methodology:
-
Reagents:
-
Factor X-deficient plasma
-
Purified Factor Xa
-
Purified Protein Z (sample to be tested)
-
Purified ZPI
-
Phospholipids (e.g., cephalin)
-
Calcium chloride (CaCl₂)
-
-
Procedure (One-Stage Assay): a. In a fibrometer cup at 37°C, incubate a mixture of cephalin, CaCl₂, the Protein Z sample, and Factor Xa for a defined period (e.g., 2 minutes).[8] b. Add Factor X-deficient plasma to the mixture to initiate clotting.[8] c. The time to clot formation is measured.[8]
-
Interpretation: An increased clotting time in the presence of the Protein Z sample, compared to a control without Protein Z, indicates functional activity. The results are typically compared to a standard curve generated with known concentrations of active Protein Z.
X-ray Crystallography for Structural Determination
Determining the high-resolution three-dimensional structure of Protein Z is achieved through X-ray crystallography.
General Methodology:
-
Crystallization: Purified Protein Z is crystallized, often in complex with ZPI, by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion.
-
X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron source.[9][10] The diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Determination: The diffraction data is processed to generate an electron density map.[10] A model of the protein is then built into this map and refined to produce the final atomic coordinates.[10][11]
Conclusion
Protein Z is a vital, non-enzymatic cofactor in the regulation of blood coagulation. Its unique structure, particularly the Gla domain and the inactive serine protease-like domain, dictates its function in localizing to phospholipid surfaces and enhancing the inhibitory activity of ZPI against Factor Xa. Understanding the intricate details of Protein Z's structure and function is paramount for researchers in hemostasis and thrombosis and holds potential for the development of novel anticoagulant therapies. The experimental protocols outlined in this guide provide a foundational framework for the purification, functional characterization, and structural analysis of this important plasma protein.
References
- 1. Protein Z - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Protein Z [medbox.iiab.me]
- 4. cellsystems.eu [cellsystems.eu]
- 5. Amino acid sequence of human protein Z, a vitamin K-dependent plasma glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Z, a protein seeking a pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Protein Z ELISA Kit (ab137989) | Abcam [abcam.com]
- 8. Isolation of a protein Z-dependent plasma protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 11. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
An In-depth Technical Guide to the Core Mechanism of Action of Pz-1
This guide provides a detailed overview of the molecular mechanism of Pz-1, a multi-targeting kinase inhibitor. It is intended for researchers, scientists, and professionals in drug development who are interested in the specific interactions and cellular consequences of this compound activity. The information presented is based on preclinical research and outlines the compound's primary targets, downstream signaling effects, and the experimental basis for these findings.
Core Mechanism of Action
This compound is a potent kinase inhibitor that functions by blocking the activity of multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell growth, survival, and angiogenesis.[1] Its primary mode of action is the dual inhibition of both the rearranged during transfection (RET) proto-oncogene and the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] This dual-targeting approach allows this compound to simultaneously block tumor cell proliferation driven by RET signaling and inhibit the formation of new blood vessels that supply the tumor, a process mediated by VEGFR2.[1]
Notably, this compound demonstrates efficacy against wild-type RET as well as clinically relevant drug-resistant mutants, such as those with the "gatekeeper" mutation (e.g., RETV804M and RETV804L), which are refractory to other treatments like vandetanib (B581) and cabozantinib.[1][2] The ability of this compound to inhibit these resistant forms is attributed to its unique binding mode within the ATP-binding pocket of the RET kinase, which maintains a significant distance from the gatekeeper residue, thus avoiding steric hindrance that can abrogate the binding of other inhibitors.[2][3][4]
In addition to RET and VEGFR2, further studies have revealed that this compound is also a potent inhibitor of the tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC.[3][4] This broadens the potential therapeutic applications of this compound to cancers driven by TRK fusions.
More recent research has also identified this compound as an inhibitor of Muscle-Specific Kinase (MuSK), where it has been shown to decrease the surface levels of acetylcholinesterase (AChE) in a dose-dependent manner.[5]
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound against its primary kinase targets has been quantified through various in vitro assays. The following table summarizes the key potency metrics reported in the literature.
| Target Kinase | Assay Type | Metric | Value (nM) | Reference |
| Wild-type RET | Kinase activity | IC50 | < 1.0 | [2] |
| RETV804M | Kinase activity | IC50 | < 1.0 | [2] |
| Wild-type VEGFR2 | Kinase activity | IC50 | < 1.0 | [2] |
| TRKA | Binding assay | KD | < 1.0 | [3] |
| TRKB | Binding assay | KD | < 1.0 | [3] |
| TRKC | Binding assay | KD | < 1.0 | [3] |
| MuSK | Phosphorylation | IC50 | 3800 ± 1000 | [5] |
Signaling Pathways
The inhibition of RET, VEGFR2, and TRK by this compound leads to the downregulation of several critical downstream signaling cascades that are essential for cell proliferation and survival. In RET-driven tumors, this compound has been shown to inhibit the MAPK and mTOR signaling pathways.[2]
Caption: this compound directly inhibits RET, VEGFR2, TRK, and MuSK kinases.
Caption: this compound inhibition of RET blocks downstream MAPK and mTOR signaling.
Experimental Protocols
Detailed experimental protocols are often found in the supplementary materials of published studies, which are not fully accessible through the provided search results. However, the methodologies can be summarized based on the descriptions in the main texts.
In Vitro Kinase Inhibition Assays:
-
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of target kinases by 50% (IC50).
-
Methodology: These assays typically utilize a microfluidics-based separation method. Recombinant kinase enzymes (e.g., RET, VEGFR2) are incubated with a substrate and ATP. The reaction is carried out in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition. The IC50 values are calculated from the dose-response curves.[2]
In Vitro Binding Assays:
-
Objective: To measure the binding affinity (KD) of this compound to its target kinases.
-
Methodology: An active site-directed competition binding assay is often employed. This method involves incubating the kinase of interest with an immobilized ligand that binds to the active site. This compound is then added in various concentrations to compete with the immobilized ligand. The displacement of the immobilized ligand by this compound is measured, and this data is used to calculate the dissociation constant (KD).[2][3]
Cell-Based Phosphorylation Assays:
-
Objective: To assess the ability of this compound to inhibit the phosphorylation of target kinases and their downstream effectors within a cellular context.
-
Methodology: Human embryonic kidney (HEK) 293T cells are transiently transfected to express chimeric oncoproteins, such as CCDC6-RET or TPM3-TRKA.[3][4] These cells are then treated with different concentrations of this compound. Following treatment, cell lysates are collected, and the phosphorylation status of the target oncoproteins is determined using immunoblotting with phospho-specific antibodies.
Tumor Xenograft Models in Mice:
-
Objective: To evaluate the in vivo efficacy and tolerability of this compound.
-
Methodology: NIH3T3 fibroblasts stably expressing oncogenic fusion proteins like NCOA4-RET are implanted into immunodeficient mice to generate tumors.[3][4] Once tumors are established, mice are treated with this compound at various doses (e.g., 0.3, 1, and 3 mg/kg).[3] Tumor growth is monitored over time, and at the end of the study, tumors may be excised to analyze the phosphorylation status of the target kinases.[3] The overall health and body weight of the mice are also monitored to assess toxicity.[2]
Caption: A general workflow for the preclinical evaluation of this compound.
References
- 1. Multi-tasking drug combats cancer [researchfeatures.com]
- 2. Fragment-based discovery of a dual pan-RET/VEGFR2 kinase inhibitor optimized for single-agent polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Potential Candidate Molecules for "Pz-1"
2. Protein Z (PZ): A vitamin K-dependent plasma glycoprotein (B1211001), Protein Z is involved in the regulation of coagulation.[5][6] Unlike other vitamin K-dependent clotting factors, it is not a serine protease.[5] Its primary function is to act as a cofactor for the protein Z-dependent protease inhibitor (ZPI), which specifically inhibits activated Factor X (FXa) on phospholipid surfaces.[6] Deficiency in Protein Z may be associated with an increased risk of thrombosis and certain ischemic arterial diseases, although its role as an independent risk factor is still under investigation.[5][6]
3. Other Possibilities: Less common but potential interpretations of "Pz-1" could include:
-
PIEZO1: A mechanosensitive ion channel involved in converting mechanical forces into biological signals.[7][8]
-
ZP1 (Zona Pellucida Glycoprotein 1): A structural component of the extracellular matrix surrounding oocytes, essential for fertilization.[9][10]
-
SPZ1 (Spermatogenic Leucine (B10760876) Zipper 1): A transcription factor implicated in spermatogenesis and potentially in tumorigenesis via the MAPK signaling pathway.[11]
Given the ambiguity of the term "this compound," and to ensure the subsequent in-depth guide is accurate and relevant to your research needs, please specify which of these molecules you are interested in. The following sections will be populated with detailed information, including quantitative data, experimental protocols, and pathway diagrams, once the target molecule is clarified.
References
- 1. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. SERPINE1 serpin family E member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prothrombotic phenotype of protein Z deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Z, a protein seeking a pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Piezo1 at a single residue, serine-1612, regulates its mechanosensitivity and in vivo mechanotransduction function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. ZP1 zona pellucida glycoprotein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. ZP1 - Wikipedia [en.wikipedia.org]
- 11. WikiGenes - SPZ1 - spermatogenic leucine zipper 1 [wikigenes.org]
An In-Depth Technical Guide to Pz-1: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pz-1 is a potent, orally bioavailable, and cell-permeable small molecule that functions as a type II kinase inhibitor. Discovered through a fragment-based screening approach, this compound exhibits a unique polypharmacological profile, potently inhibiting Receptor Tyrosine Kinase (RET), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tropomyosin Receptor Kinase (TRK) family members. This dual-targeting mechanism, aimed at both the oncogenic driver (RET/TRK) and the tumor microenvironment (VEGFR2), presents a compelling strategy for cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and History
This compound was identified through a fragment-based chemical screen as a novel inhibitor of the RET tyrosine kinase.[1] The development of this compound was guided by a medicinal chemistry and polypharmacology approach, with the goal of creating a single agent capable of targeting multiple oncogenic pathways.[1] The initial lead compound was optimized to enhance its inhibitory activity against both RET and VEGFR2, leading to the synthesis of this compound.[2] Subsequent studies revealed that this compound is also a potent inhibitor of the TRK kinase family (TRKA, TRKB, and TRKC).[3][4] this compound is a benzimidazole-based compound and is classified as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[1][2][5] This mode of binding contributes to its selectivity and potency.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the kinase activity of RET, VEGFR2, and TRK. This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of RET and TRK Signaling
Oncogenic alterations in the RET and TRK genes are known drivers in various cancers. This compound potently inhibits both wild-type and mutant forms of RET and TRK kinases, thereby blocking their downstream signaling cascades, including the MAPK and mTOR pathways.[2] This leads to the suppression of tumor cell growth and proliferation.[3][4]
Inhibition of VEGFR2 Signaling
VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR2, this compound can disrupt the tumor's blood supply, leading to reduced tumor growth and viability.[1][2] This dual action of targeting both the tumor cells directly (via RET/TRK inhibition) and their supporting vasculature (via VEGFR2 inhibition) is a key feature of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| RET (wild-type) | < 1 | < 1 | [2][3] |
| VEGFR2 | < 1 | - | [2] |
| TRKA | - | < 1 | [3] |
| TRKB | - | < 1 | [3] |
| TRKC | - | < 1 | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Oncogenic Driver | Proliferation IC50 (nM) | Reference |
| TT | RET (C634W) | ~ 1 | [3] |
| MZ-CRC-1 | RET (M918T) | ~ 1 | [3] |
| TPC-1 | RET/PTC1 | ~ 1 | [3] |
| LC-2/ad | CCDC6-RET | ~ 1 | [3] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Oncogenic Driver | This compound Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition | Reference |
| NIH3T3 cells with RET-mutant | RET | 1 | Abrogated tumor formation | [1][2] |
| RET-mutant tumors | RET | 1-3 | Almost complete inhibition | [4] |
| TRKA-mutant tumors | TRKA | 1-3 | Almost complete inhibition | [4] |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Assay Format: A common method is a radiometric filter-binding assay using [γ-33P]ATP.
-
Reagents:
-
Recombinant kinase (e.g., RET, VEGFR2, TRKA).
-
Substrate (e.g., a synthetic peptide or protein).
-
[γ-33P]ATP.
-
This compound (serially diluted).
-
Kinase reaction buffer.
-
Filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at a specified temperature for a set time (e.g., 30 minutes at 30°C).
-
Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assays
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Assay Format: A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Reagents:
-
Cancer cell lines (e.g., TT, MZ-CRC-1).
-
Cell culture medium and supplements.
-
This compound (serially diluted).
-
MTT reagent or CellTiter-Glo® reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., NIH3T3 cells expressing a RET mutant) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) daily at the desired dose (e.g., 1 mg/kg).
-
The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Excise the tumors for further analysis (e.g., western blotting to assess target inhibition).
-
-
Data Analysis:
-
Compare the tumor growth curves between the this compound treated and control groups to determine the extent of tumor growth inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action targeting RET, VEGFR2, and TRK signaling.
Caption: Workflow for an in vitro radiometric kinase assay.
Caption: Workflow for an in vivo xenograft efficacy study.
References
- 1. Crosstalk between VEGF-A/VEGFR2 and GDNF/RET signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Pz-1: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Pz-1, a potent benzimidazole-based kinase inhibitor. This compound has demonstrated significant activity against RET (Rearranged during transfection), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and TRK (Tropomyosin receptor kinase) kinases, making it a compound of high interest for cancer therapy research.[1][2] This document details plausible experimental protocols, presents key quantitative data, and visualizes associated signaling pathways to support researchers in the development and application of this promising molecule.
Overview of this compound
This compound is a type-2 kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase.[2] It has shown potent inhibition of wild-type RET and VEGFR2 with IC50 values below 1 nM.[3] Furthermore, it is a powerful inhibitor of TRKA/B/C kinases, also with an IC50 of less than 1 nM.[2] Its ability to inhibit these key signaling proteins makes it a promising candidate for treating cancers driven by oncogenic RET and TRKA variants.[2]
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound from its original disclosure is not publicly detailed, a plausible synthetic route can be constructed based on established methods for creating benzimidazole (B57391) derivatives. The following protocol is a representative example of how a molecule like this compound could be synthesized.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
This protocol outlines a general multi-step synthesis for a substituted benzimidazole core, a common scaffold for kinase inhibitors.
Step 1: Synthesis of the Benzimidazole Core
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (B120857) (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Reaction Conditions: The mixture is then heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be washed with a cold solvent to remove impurities.
Step 2: N-Alkylation of the Benzimidazole Core
-
Reaction Setup: Suspend the synthesized benzimidazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to the suspension and stir for a short period to deprotonate the benzimidazole nitrogen.
-
Addition of Alkyl Halide: Introduce the desired alkyl halide (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.
-
Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed, dried, and concentrated to yield the N-alkylated benzimidazole.
Step 3: Final Coupling Reaction
-
Amide Bond Formation: The N-alkylated benzimidazole, which contains a carboxylic acid or an amine functional group, is then coupled with a corresponding amine or carboxylic acid partner.
-
Coupling Agents: Common coupling reagents for this step include DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reaction Conditions: The reaction is carried out in an anhydrous aprotic solvent at room temperature.
-
Purification: The final product, this compound, is then purified using chromatographic methods.
Purification of this compound
The purification of the final this compound compound is critical to ensure high purity for biological assays. A combination of techniques is typically employed.
Experimental Protocol: Purification of this compound
-
Initial Purification by Column Chromatography:
-
The crude product from the final synthesis step is first purified by flash column chromatography on silica (B1680970) gel.
-
A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol, is used to elute the compound.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Recrystallization:
-
For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system. This process helps to remove any remaining minor impurities.
-
-
Purity Analysis by HPLC:
-
The final purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA).
-
-
Structure Confirmation:
-
The chemical structure of the purified this compound is confirmed by spectroscopic methods, including ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), and Mass Spectrometry (MS).
-
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| RET (wild-type) | < 1 | Cell-free kinase assay |
| VEGFR2 | < 1 | Cell-free kinase assay |
| TRKA | < 1 | Cell-free kinase assay |
| TRKB | < 1 | Cell-free kinase assay |
| TRKC | < 1 | Cell-free kinase assay |
| RET-driven cancer cells | ~ 1 | Cell proliferation assay |
| TRKA-driven cancer cells | ~ 1 | Cell proliferation assay |
Data compiled from multiple sources.[2][3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it inhibits.
Caption: Simplified RET Signaling Pathway and the inhibitory action of this compound.
Caption: Overview of the TRK Signaling Pathway and the inhibitory role of this compound.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
References
- 1. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Pz-1: A Technical Guide to its Physicochemical Properties and Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pz-1 is a potent, cell-permeable, type II kinase inhibitor with significant activity against rearranged during transfection (RET), vascular endothelial growth factor receptor 2 (VEGFR2), and tropomyosin receptor kinase (TRK) families of receptor tyrosine kinases.[1][2][3][4] With a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, this compound represents a promising candidate for further investigation in oncological research, particularly for cancers driven by aberrant RET or TRK signaling.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and the signaling pathways it modulates.
Physicochemical Properties
This compound, systematically named N-(5-(Tert-Butyl)isoxazol-3-yl)-2-(4-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide, is a synthetic small molecule with the following properties.[3]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆N₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 454.52 g/mol | --INVALID-LINK-- |
| CAS Number | 1800505-64-9 | --INVALID-LINK-- |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Solubility | DMSO: ≥10 mg/mL (warmed) | --INVALID-LINK-- |
| In vivo formulation (2 mg/mL): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | --INVALID-LINK-- | |
| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year | --INVALID-LINK-- |
| Predicted logP | 4.35 ± 0.45 | ChemAxon |
| Predicted pKa | Basic: 4.52 ± 0.1 (most basic)Acidic: 9.89 ± 0.2 (most acidic) | ChemAxon |
| Melting Point | Not publicly available |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of RET, VEGFR2, and TRKA/B/C kinases, with IC₅₀ values of less than 1 nM for the wild-type kinases.[4][5] It functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mechanism contributes to its high affinity and selectivity.[5] this compound has demonstrated the ability to inhibit the phosphorylation of RET oncoproteins in cellular assays and suppress the growth of cancer cell lines harboring RET or TRKA oncogenic mutations.[3][4] Furthermore, in vivo studies using xenograft models have shown that oral administration of this compound can significantly abrogate tumor formation.[2][4]
This compound Binding to RET Kinase
Molecular docking studies have elucidated the binding mode of this compound within the ATP-binding pocket of RET kinase. The inhibitor is stabilized by hydrogen bonds with key residues, including Alanine 807 in the hinge region and Aspartate 892 of the DFG motif. This interaction locks the kinase in its inactive DFG-out state, preventing ATP binding and subsequent phosphorylation.
Signaling Pathways Modulated by this compound
By inhibiting RET and VEGFR2, this compound effectively blocks downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating multiple downstream pathways including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival.
VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation, leading to the activation of pathways such as the PLCγ/PKC/MAPK cascade and the PI3K/AKT pathway, which are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the primary literature for the characterization of this compound's activity.[3][4]
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the IC₅₀ of this compound against purified kinases.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted this compound. Prepare a master mix containing the target kinase (e.g., recombinant RET or VEGFR2), a suitable substrate, and ATP in kinase assay buffer.
-
Kinase Reaction: Initiate the reaction by adding the master mix to the wells. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Signal Detection: Measure kinase activity. For example, using the ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal. The luminescence is inversely proportional to the amount of kinase inhibition.
-
Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., TT or MZ-CRC-1 for RET-driven cancers) in 96-well plates at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blotting for Phospho-Kinase Levels
This protocol is for assessing the inhibition of RET or VEGFR2 phosphorylation in cells treated with this compound.
Methodology:
-
Cell Treatment: Culture relevant cells to sub-confluency, serum-starve them overnight, and then treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-RET) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Re-probe the membrane with an antibody for the total form of the kinase and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a well-characterized, potent dual inhibitor of RET and VEGFR2 with additional activity against TRK kinases. Its defined physicochemical properties, low nanomolar potency, and demonstrated efficacy in preclinical models make it a valuable tool for cancer research and a potential lead compound for the development of targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working with this promising kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Plasminogen Activator Inhibitor-1 (PAI-1/SERPINE1): Homologues, Orthologues, and Functional Analysis
Prepared for: Researchers, scientists, and drug development professionals.
Clarification: Pz-1, a Small Molecule Inhibitor, vs. PAI-1, a Protein
Introduction to PAI-1 (SERPINE1)
The human SERPINE1 gene is located on chromosome 7 and contains nine exons that encode a mature protein of 379 amino acids, along with a 23-amino acid signal peptide.[3][7]
PAI-1/SERPINE1 Homologues and Orthologues
Homologues are genes that share a common evolutionary ancestor. They can be further classified as orthologues or paralogues. Orthologues are genes in different species that evolved from a common ancestral gene through speciation and often retain the same function. Paralogues are genes within the same species that arose from a gene duplication event and may have evolved new functions.
The human SERPINE1 gene has a significant number of orthologues across the animal kingdom, indicating its conserved and critical biological role.
Data Presentation: SERPINE1 Orthologues in Various Species
| Species Name | Common Name | Gene Symbol | Chromosome Location | Protein Accession | Sequence Identity to Human PAI-1 (%) |
| Homo sapiens | Human | SERPINE1 | 7q22.1 | P05121 | 100% |
| Mus musculus | Mouse | Serpine1 | 5 | P12230 | ~80% |
| Rattus norvegicus | Rat | Serpine1 | 4 | P20961 | ~79% |
| Bos taurus | Cow | SERPINE1 | 25 | P22265 | ~85% |
| Canis lupus familiaris | Dog | SERPINE1 | 37 | P52187 | ~86% |
| Gallus gallus | Chicken | SERPINE1 | 27 | P22266 | ~55% |
| Danio rerio | Zebrafish | serpine1 | 19 | Q7ZUM0 | ~40% |
Note: Sequence identity percentages are approximate and can vary based on the specific isoforms and alignment algorithms used.
The human SERPINE1 gene has 185 known orthologues and 36 paralogues.[8] An important paralogue of SERPINE1 is SERPINE2, which encodes Protease Nexin I.[4]
PAI-1 Signaling Pathways
The Fibrinolytic Pathway
Cell Migration and Adhesion Signaling
Experimental Protocols
Protocol for Measuring PAI-1 Activity
-
Sample Preparation: Collect blood in a 3.2% sodium citrate (B86180) tube. Centrifuge to obtain platelet-poor plasma. Samples should be kept on ice and assayed promptly or stored at -80°C.
-
Incubation: In a microtiter plate, incubate diluted plasma samples with a standardized amount of human single-chain tPA (e.g., 5 IU/mL final concentration) in a phosphate (B84403) buffer (pH 7.4) for 15 minutes at 37°C.
-
Acidification: Stop the reaction by adding an acidic buffer to neutralize the inhibitory activity of other plasma proteins.
-
Measurement of Residual tPA: Add a solution containing plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251).
-
Reading: Incubate at 37°C and measure the change in absorbance at 405 nm over time using a microplate reader.
Protocol for Quantifying SERPINE1 Gene Expression
Quantitative Real-Time PCR (qRT-PCR) is a standard method to measure the mRNA expression levels of SERPINE1.
Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The SERPINE1 cDNA is then amplified using specific primers in the presence of a fluorescent dye (like SYBR Green). The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA level relative to a stable housekeeping gene.
Methodology: SYBR Green qRT-PCR [12]
-
RNA Extraction: Isolate total RNA from cell or tissue samples using a reagent like TRIzol, according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse-transcribe 1-2 µg of total RNA into cDNA using a first-strand cDNA synthesis kit with reverse transcriptase and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each reaction, include:
-
SYBR Green qPCR Master Mix
-
Forward and Reverse primers for SERPINE1 (e.g., Forward: 5′-GCCCGATGGCCATTACTACGACATCCTG-3′, Reverse: 5′-GGAAAGGCAACATGACC-3′)[12]
-
Forward and Reverse primers for a housekeeping gene (e.g., GAPDH)
-
Diluted cDNA template
-
Nuclease-free water
-
-
qPCR Cycling: Perform the reaction on a real-time PCR machine with standard cycling conditions (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]
-
Data Analysis: Determine the cycle threshold (Ct) for SERPINE1 and the housekeeping gene for each sample. Calculate the relative expression of SERPINE1 using the ΔΔCt method.[12]
Protocol for Studying PAI-1 Protein-Protein Interactions
Methodology: Co-Immunoprecipitation [13][14][15]
-
Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail to preserve protein-protein interactions.[13] Incubate on ice.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating it with Protein A/G agarose (B213101) beads for 1 hour at 4°C. This step reduces non-specific binding to the beads.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting protein (e.g., uPA, LRP1, or a proteasome subunit).[14]
Conclusion
References
- 1. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Standardization of methods for measuring plasminogen activator inhibitor activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Human plasminogen activator inhibitor-1 gene. Promoter and structural gene nucleotide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene: SERPINE1 (ENSG00000106366) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 9. Serpine1 MGI Mouse Gene Detail - MGI:97608 - serine (or cysteine) peptidase inhibitor, clade E, member 1 [informatics.jax.org]
- 10. researchgate.net [researchgate.net]
- 11. PAI-1 Assays [practical-haemostasis.com]
- 12. Expression of Serpin Family E Member 1 (SERPINE1) Is Associated with Poor Prognosis of Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Plasminogen Activator Inhibitor Type 1 Interacts with α3 Subunit of Proteasome and Modulates Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
endogenous expression levels of Pz-1
An in-depth analysis of the endogenous expression levels of a molecule designated "Pz-1" cannot be provided at this time. Extensive searches for a protein or gene with this specific name have not yielded a definitive and recognized biological entity within publicly available scientific literature and databases.
To generate a comprehensive technical guide as requested, further clarification on the identity of "this compound" is required. It is possible that "this compound" may be an internal or proprietary designation, a component of a larger complex, or a newly discovered molecule not yet widely cataloged.
For a thorough and accurate response, please provide additional details, such as:
-
Full name or alternative names: The complete and formal name of the protein or gene.
-
Species of origin: The organism in which this compound is being studied.
-
Relevant publications: Any scientific papers or patents that describe this compound.
-
Biological context: The signaling pathway, cellular process, or disease state in which this compound is believed to be involved.
Upon receiving more specific information, a detailed technical guide on the endogenous expression levels of the molecule of interest, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations, can be developed.
Pz-1 interaction with other proteins/molecules
An In-depth Technical Guide on the Molecular Interactions of Zonula Occludens-1 (ZO-1)
For the purposes of this guide, the protein Zonula Occludens-1 (ZO-1) has been selected as a representative PDZ domain-containing protein to address the query on "Pz-1," a non-standard protein identifier.
This technical guide provides a comprehensive overview of the protein-protein and molecular interactions of Zonula Occludens-1 (ZO-1), a key scaffolding protein involved in the formation and regulation of tight junctions. This document is intended for researchers, scientists, and drug development professionals interested in the molecular architecture of cell-cell adhesion and associated signaling pathways.
Introduction to ZO-1
Zonula Occludens-1 (ZO-1) is a member of the membrane-associated guanylate kinase (MAGUK) family of proteins.[1] It is a crucial component of the tight junction plaque, a dense network of proteins that connects the transmembrane components of the tight junction to the actin cytoskeleton.[2] ZO-1 is a modular protein containing several distinct domains that mediate its interactions with a wide array of binding partners. These domains include three PDZ (PSD-95/Dlg/ZO-1) domains, an SH3 (Src homology 3) domain, and a GUK (guanylate kinase-like) domain.[3] Through these interactions, ZO-1 plays a central role in the assembly, maintenance, and regulation of tight junction barrier function, as well as in signal transduction pathways that control cell proliferation, differentiation, and polarity.[3][4]
Quantitative Analysis of ZO-1 Interactions
The interactions of ZO-1 with its binding partners have been characterized using various biophysical techniques, providing quantitative data on their binding affinities. The following table summarizes key quantitative data for several important ZO-1 interactions.
| Interacting Partner | ZO-1 Domain/Region | Method | Dissociation Constant (Kd) | Reference |
| Claudin-1 | PDZ1 | In vitro binding assay | ~13 nM | [1] |
| Claudin-2 | PDZ1 | In vitro binding assay | ~13 nM | [1] |
| Claudin-3 | PDZ1 | In vitro binding assay | ~18 nM | [1] |
| α-catenin | N-terminal half (N-ZO-1) | In vitro binding assay | ~0.5 nM | [5] |
| F-actin | Actin-Binding Region | Not specified | ~20 µM (optimal affinity) | [6] |
Key Protein-Protein Interactions of ZO-1
ZO-1 serves as a central hub for a complex network of protein interactions at the tight junction. These interactions are critical for linking the transmembrane barrier-forming proteins to the cytoskeleton and for relaying signals that regulate junctional integrity and cellular behavior.
Interaction with Transmembrane Proteins
-
Claudins: ZO-1 directly interacts with the C-terminal tails of classic claudins (e.g., claudin-1, -2, -3, -4, -5, -7, and -8) through its first PDZ domain (PDZ1).[1][7] This interaction is essential for the proper localization and organization of claudins into the tight junction strands that form the paracellular barrier.[1] The C-terminal YV motif present in most claudins is a key determinant for this binding.[1]
-
Occludin: ZO-1 binds to the C-terminal cytoplasmic domain of occludin, another transmembrane protein of the tight junction.[8][9] This interaction is mediated by the GUK domain of ZO-1 and the OCEL domain of occludin.[9][10] The ZO-1-occludin interaction is crucial for the regulation of epithelial polarization and the formation of a single lumen in three-dimensional cultures.[9][10]
-
Junctional Adhesion Molecules (JAMs): ZO-1 interacts with the cytoplasmic tails of Junctional Adhesion Molecules, such as JAM-A (also known as JAM-1), JAM-2, and JAM-3.[11][12] This interaction is mediated by the PDZ domains of ZO-1 and the C-terminal PDZ-binding motif of JAMs.[11][12] The association with JAM-A is implicated in the assembly of the tight junction complex.[11]
Interaction with Cytoskeletal and Scaffolding Proteins
-
F-actin: ZO-1 links the tight junction complex to the actin cytoskeleton through its C-terminal actin-binding region.[3] This connection is vital for maintaining the structural integrity and tension of the tight junction.
-
α-catenin: ZO-1 directly binds to α-catenin, a key component of the adherens junction.[5] This interaction suggests a mechanism for the coordination between tight junctions and adherens junctions in establishing and maintaining epithelial cell polarity and adhesion.
-
ZO-2 and ZO-3: ZO-1 forms heterodimers with its paralogs, ZO-2 and ZO-3, through interactions involving their respective PDZ2 domains.[1] These interactions contribute to the intricate network of the tight junction plaque.
ZO-1 in Signaling Pathways
Beyond its structural role, ZO-1 is an active participant in signaling pathways that regulate cell behavior.
ZO-1 and RhoA Signaling
ZO-1 is a key player in the regulation of the RhoA signaling pathway at cell-cell junctions. It directly interacts with ARHGEF11, a RhoA-specific guanine (B1146940) nucleotide exchange factor (GEF).[13] This interaction recruits ARHGEF11 to the tight junctions, where it can activate RhoA.[13] Activated RhoA, in turn, promotes the assembly of the perijunctional actomyosin (B1167339) ring, which is critical for the establishment and maintenance of the paracellular barrier.[13][14]
ZO-1 and Cell Proliferation: The ZONAB and YAP Pathways
ZO-1 plays a crucial role in contact-dependent inhibition of proliferation by sequestering transcription factors at the cell cortex, thereby preventing their nuclear translocation.
-
ZONAB Pathway: ZO-1 binds to the Y-box transcription factor ZONAB (ZO-1-associated nucleic acid-binding protein) through its SH3 domain.[4][15] In sparse, proliferating cells, ZONAB can translocate to the nucleus and promote the transcription of genes involved in cell cycle progression, such as cyclin D1 and PCNA.[4] As cells reach confluence and form mature tight junctions, ZO-1 levels increase at the cell periphery, leading to the sequestration of ZONAB at the junctions and a subsequent reduction in cell proliferation.[15]
-
Hippo-YAP Pathway: ZO-1 also regulates the activity of the transcriptional co-activator YAP (Yes-associated protein) in a Hippo-independent manner.[16][17] Knockout of ZO-1 leads to increased nuclear localization and activity of YAP, resulting in enhanced cell proliferation.[16] This regulation involves the RhoA activator GEF-H1 and the kinase TBK1, linking mechanotransduction at focal adhesions to the control of cell proliferation.[16][17]
Experimental Protocols for Studying ZO-1 Interactions
The identification and characterization of ZO-1's binding partners have been achieved through a variety of experimental techniques. Below are detailed methodologies for two commonly used approaches.
Co-immunoprecipitation (Co-IP) of ZO-1 and its Interacting Partners
Co-IP is a powerful technique to identify and validate protein-protein interactions in their native cellular environment.[18]
Objective: To isolate ZO-1 from a cell lysate and determine if a putative interacting protein is co-precipitated.
Materials:
-
Cultured epithelial cells (e.g., MDCK, Caco-2)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-ZO-1 antibody (for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Antibody against the putative interacting protein (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Lysis:
-
Wash confluent cell monolayers with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.[19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[20]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-ZO-1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]
-
-
Elution:
-
Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the putative interacting protein to detect its presence in the ZO-1 immunoprecipitate. A band corresponding to the interacting protein should be present in the ZO-1 IP lane but absent or significantly reduced in the control IgG lane.
-
Yeast Two-Hybrid (Y2H) Screening for Novel ZO-1 Interactors
The Y2H system is a genetic method used to discover binary protein-protein interactions.[21]
Objective: To identify novel proteins that interact with a specific domain of ZO-1.
Materials:
-
Yeast expression vectors (one containing the DNA-binding domain (BD), the other the activation domain (AD))
-
cDNA library fused to the AD vector
-
Appropriate yeast reporter strain
-
Yeast transformation reagents
-
Selective growth media
Protocol:
-
Bait Construction:
-
Clone the cDNA encoding the ZO-1 domain of interest (e.g., the SH3 domain) into the BD vector. This creates a fusion protein of the ZO-1 domain and the DNA-binding domain of a transcription factor.
-
-
Bait Validation:
-
Transform the bait plasmid into the yeast reporter strain.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes in the absence of an interacting partner.
-
-
Library Screening:
-
Transform the yeast strain containing the bait plasmid with a cDNA library fused to the AD vector. The library represents potential interacting proteins ("prey").
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact will be able to grow and/or turn blue, as the interaction reconstitutes a functional transcription factor that activates the reporter genes.
-
-
Identification of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the potential interacting proteins.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmids with the original bait plasmid into the yeast reporter strain to confirm the interaction.
-
Perform additional biochemical assays, such as Co-IP or in vitro binding assays, to validate the interaction in a different experimental context.
-
Conclusion
Zonula Occludens-1 is a multifaceted protein that functions as a critical scaffold at the tight junction, integrating structural components with signaling networks. Its numerous protein-protein interactions are essential for the establishment of epithelial barrier function and for the regulation of cellular processes such as proliferation and differentiation. A thorough understanding of the ZO-1 interactome provides valuable insights into the molecular basis of tissue homeostasis and disease, and offers potential targets for therapeutic intervention.
References
- 1. Direct Binding of Three Tight Junction-Associated Maguks, Zo-1, Zo-2, and Zo-3, with the Cooh Termini of Claudins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonula Occludens Proteins Signaling in Inflammation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of ZO-1 in Cadherin-based Cell Adhesion through Its Direct Binding to α Catenin and Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Claudin interactions in and out of the tight junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct association of occludin with ZO-1 and its possible involvement in the localization of occludin at tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZO-1 interactions with F-actin and occludin direct epithelial polarization and single lumen specification in 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Interaction of junctional adhesion molecule with the tight junction components ZO-1, cingulin, and occludin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ZO-1–associated Y-box factor ZONAB regulates epithelial cell proliferation and cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ZO-1 Regulates Hippo-Independent YAP Activity and Cell Proliferation via a GEF-H1- and TBK1-Regulated Signalling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
A Comprehensive Technical Guide to Known Mutations and Variants of PIEZO1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIEZO1, a mechanically-activated ion channel, is a critical transducer of physical forces into biochemical signals within the human body. Encoded by the PIEZO1 gene, this large transmembrane protein is involved in a myriad of physiological processes, including vascular development, red blood cell volume regulation, and epithelial homeostasis.[1] Dysregulation of PIEZO1 function, arising from genetic mutations, is linked to a spectrum of human diseases. These conditions are broadly categorized based on the mutational effect on channel function: gain-of-function (GOF) mutations that lead to channel hyperactivity, and loss-of-function (LOF) mutations that result in reduced or absent channel activity.[2][3] This guide provides an in-depth overview of the known mutations and variants of PIEZO1, their functional consequences, associated pathologies, and the experimental methodologies used for their characterization.
Known PIEZO1 Mutations and Their Clinical Manifestations
Mutations in the PIEZO1 gene are associated with two primary, yet distinct, clinical phenotypes: Autosomal Dominant Dehydrated Hereditary Stomatocytosis (DHS) and Autosomal Recessive Generalized Lymphatic Dysplasia of Fotiou (GLDF).[2][3] While both can present with perinatal edema, the underlying mechanisms are opposing.[2] DHS is caused by gain-of-function mutations, leading to increased cation influx and red blood cell dehydration.[2] In contrast, GLDF results from biallelic loss-of-function mutations, impairing lymphatic development and function.[2][3] A growing body of evidence also links PIEZO1 variants to other conditions, including familial osteoarthritis and an increased susceptibility to certain cancers.[4]
The following tables summarize the quantitative data for a selection of well-characterized PIEZO1 mutations.
Gain-of-Function (GOF) Mutations Associated with Dehydrated Hereditary Stomatocytosis (DHS)
| Mutation | Location | Effect on Channel Function | Associated Phenotype | Reference |
| M2241R (murine equivalent of human M2225R) | C-terminus | Slower inactivation kinetics, leading to extended opening times and increased function. | Cardiac hypertrophy and fibrosis in mice. | [5][6] |
| D669Y | N-terminal Extracellular Domain | Increased cation conductance. | Dehydrated Hereditary Stomatocytosis, Cardiomyopathy. | [7] |
Loss-of-Function (LOF) Mutations
| Mutation | Location | Effect on Channel Function | Associated Phenotype | Reference |
| S217L | Transmembrane Helical Unit 2 (THU2) | Reduced channel activity, decreased protein stability, and higher turnover rate due to increased ubiquitination and proteasomal degradation. | Bicuspid Aortic Valve, Generalized Lymphatic Dysplasia. | [8][9][10] |
| G2029R | Near the pore region | Reduced plasma membrane trafficking, decreased protein stability, and higher turnover rate due to increased ubiquitination and proteasomal degradation. | Generalized Lymphatic Dysplasia. | [8][9][10] |
| G253R | Transmembrane Helical Unit 3 (THU3) | Decreased channel activity. | Familial Osteoarthritis. | [4][8] |
| L322P | Transmembrane Helical Unit 3 (THU3) | Decreased channel activity. | Familial Osteoarthritis. | [4][8] |
| R531C | Transmembrane Helical Unit 3 (THU3) | Decreased channel activity. | Familial Osteoarthritis. | [4][8] |
| E829V | Transmembrane Helical Unit 5 (THU5) | Decreased channel activity or expression. | Not specified. | [8] |
| L939M | Transmembrane Helical Unit 5 (THU5) | Decreased channel activity or expression. | Not specified. | [8] |
Signaling Pathways Modulated by PIEZO1
The influx of cations, primarily Ca2+, through the PIEZO1 channel initiates a cascade of downstream signaling events that regulate diverse cellular processes.[1] Key signaling pathways influenced by PIEZO1 activity include the MAPK/ERK, Hippo/YAP, and Akt/mTOR pathways.
PIEZO1-Mediated MAPK/ERK Signaling
Activation of PIEZO1 and subsequent Ca2+ entry can lead to the phosphorylation and activation of the ERK1/2 branch of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is crucial for regulating gene expression and cell cycle progression.[1] In some cellular contexts, PIEZO1 may transmit mechanical signals via the ERK signaling pathway.[11]
PIEZO1 and the Hippo/YAP Signaling Axis
The Hippo/YAP pathway, a critical regulator of cell proliferation and differentiation, is also modulated by PIEZO1 activity.[12] In response to mechanical cues, PIEZO1-mediated Ca2+ influx can lead to the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), thereby influencing gene expression related to cell growth and metastasis.[12][13] This connection highlights the role of PIEZO1 in cancer progression.[12]
Experimental Protocols for Characterizing PIEZO1 Variants
The functional characterization of PIEZO1 mutations is essential for understanding their pathogenic mechanisms. The primary techniques employed are electrophysiology (patch-clamp) and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through PIEZO1 channels in response to mechanical stimulation.
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous mechanosensitive channel expression. Cells are transiently transfected with plasmids encoding either wild-type (WT) or mutant PIEZO1.
-
Solutions:
-
Recording:
-
Mechanical Stimulation:
-
Mechanical stimuli can be applied via high-speed pressure clamp, substrate deflection, or fluid shear stress.
-
-
Data Analysis:
-
Currents are recorded and analyzed to determine parameters such as current amplitude, activation threshold, and inactivation kinetics.
-
Calcium Imaging
This method provides a more high-throughput approach to assess PIEZO1 channel activity by measuring changes in intracellular calcium concentration.
Experimental Workflow:
Methodology:
-
Cell Preparation: Cells expressing the PIEZO1 construct of interest are plated on glass-bottom dishes.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Cal-590 or Fura-2 AM.[18][19]
-
Stimulation:
-
Mechanical: Fluid shear stress can be applied using a perfusion system.
-
Chemical: The PIEZO1-specific agonist Yoda1 can be used to induce channel opening.[18]
-
-
Imaging and Analysis:
-
Changes in fluorescence intensity, corresponding to fluctuations in intracellular calcium levels, are recorded over time using a fluorescence microscope.
-
The magnitude and kinetics of the calcium response are quantified.
-
Conclusion
The study of PIEZO1 mutations has provided invaluable insights into the critical role of mechanotransduction in human health and disease. The characterization of gain-of-function and loss-of-function variants has not only elucidated the pathophysiology of conditions like dehydrated hereditary stomatocytosis and generalized lymphatic dysplasia but has also underscored the potential of PIEZO1 as a therapeutic target. The continued application of advanced experimental techniques will further unravel the complexities of PIEZO1 signaling and pave the way for the development of novel therapies for PIEZO1-related disorders.
References
- 1. PIEZO1 - Wikipedia [en.wikipedia.org]
- 2. Human phenotypes caused by PIEZO1 mutations; one gene, two overlapping phenotypes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Global PIEZO1 Gain-of-Function Mutation Causes Cardiac Hypertrophy and Fibrosis in Mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. PIEZO1 gain-of-function mutation drives cardiomyopathy by disrupting myocardial lipid homeostasis besides iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIEZO1 variant implications for biological understanding and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Loss-of-Function Piezo1 Mutations Display Altered Stability Driven by Ubiquitination and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of mechanosensitive ion channels and associated downstream MAPK signaling pathways in PDLC mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Optimal pulse length of insonification for Piezo1 activation and intracellular calcium response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Pz-1 in Cell Culture Experiments
A Clarification on the Identity of Pz-1: The designation "this compound" may refer to more than one compound in scientific literature. These application notes focus on this compound as a potent, benzimidazole-based small molecule inhibitor of RET and TRK protein kinases.[1][2] This compound also exhibits inhibitory activity against VEGFR2.[1][3] It is crucial for researchers to verify the specific identity and target of the this compound compound they intend to use.
Introduction to this compound (Kinase Inhibitor)
This compound is a type-II tyrosine kinase inhibitor that demonstrates high potency against both wild-type and mutated forms of the RET (Rearranged during Transfection) proto-oncogene, Tropomyosin receptor kinases (TRKA, TRKB, TRKC), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Its mechanism of action involves binding to the "DFG-out" inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[3] In cell-based experiments, this compound has been shown to effectively inhibit the proliferation of cancer cells that are driven by oncogenic RET or TRK fusions, with negligible effects on cell lines lacking these genetic alterations.[1][2] These properties make this compound a valuable tool for cancer research, particularly for studying cancers with RET or TRK oncogenic drivers, such as certain types of thyroid and lung cancer.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported inhibitory concentrations of this compound on the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | Key Oncogene(s) | IC50 (nM) | Reference |
| TT | Medullary Thyroid Carcinoma | RET (C634W) | ~1 | [2] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET (M918T) | ~1 | [2] |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | ~1 | [2] |
| KM12 | Colon Carcinoma | TPM3-TRKA fusion | ~1 | [2] |
| Various RET- or TRKA-driven cancer cells | - | - | < 1 to ~1 | [1][2] |
| RET- and TRKA-negative cells | - | - | Negligible effect | [1][2] |
Note: The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., TT cells for RET-positive, A549 for RET/TRK-negative control)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and determine viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range for this compound would be from 0.1 nM to 1000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well with no cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage viability vs. This compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target kinases, RET and TRK, in whole-cell lysates.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell line (e.g., TT or LC-2/ad cells)
-
6-well sterile plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, anti-phospho-TRKA (e.g., Tyr490), anti-total-TRKA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal kinase activity.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels and the loading control, the membrane can be stripped and re-probed with antibodies against total RET/TRK and β-actin/GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative level of kinase phosphorylation.
-
Mandatory Visualizations
References
Application Notes and Protocols for Measuring Pz-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pz-1 is a potent, cell-permeable, benzimidazole-based small molecule inhibitor with significant therapeutic potential in oncology. Primarily characterized as a type II kinase inhibitor, this compound demonstrates high affinity for the inactive DFG-out conformation of its target kinases. Its primary targets include RET (Rearranged during Transfection) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases, as well as TRK (Tropomyosin receptor kinase) A, B, and C.[1][2] The inhibitory activity of this compound against these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. This document provides detailed protocols for measuring the activity of this compound, encompassing biochemical, cell-based, and biophysical approaches.
This compound Signaling Pathways
This compound exerts its biological effects by inhibiting key signaling nodes in cancer. The primary pathways affected are the RET, TRK, and VEGFR2 signaling cascades. Upon ligand binding, these receptor tyrosine kinases (RTKs) dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration. This compound's inhibition of these RTKs blocks these downstream events.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary kinase targets and its effect on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Conditions |
| RET | < 1 | [ATP] = 190 µM |
| VEGFR2 | < 1 | [ATP] = 190 µM |
| TRKA | < 1 | Kinome Scan |
| TRKB | < 50 (Kd) | Kinome Scan |
| TRKC | < 50 (Kd) | Kinome Scan |
Data compiled from publicly available information.[1][2]
Table 2: Cell-Based Proliferation Inhibition
| Cell Line | Relevant Oncogene | IC50 (nM) |
| RET C634Y-transformed NIH/3T3 | RET | 0.5 |
| HRas G12V-transformed NIH/3T3 | HRas | 34.4 |
| Cancer cells with RET oncoproteins | RET | ~ 1 |
| Cancer cells with TRKA oncoproteins | TRKA | ~ 1 |
Data compiled from publicly available information.[1][2]
Experimental Protocols
Biochemical Assays: In Vitro Kinase Activity
Biochemical assays are essential for determining the direct inhibitory effect of this compound on its target kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a method to determine the IC50 of this compound against a target kinase (e.g., RET).
Materials:
-
Recombinant human RET kinase
-
Tyrosine kinase substrate peptide (e.g., poly-Glu, Tyr 4:1)
-
This compound (dissolved in DMSO)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin for a biotinylated substrate)
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
2 µL of this compound dilution (or DMSO for control)
-
4 µL of a solution containing the kinase and substrate in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow this compound to bind to the kinase.
-
Reaction Initiation: Add 4 µL of ATP solution (at a concentration close to the Km for the kinase) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of HTRF detection reagent mix (containing EDTA to stop the reaction and the HTRF antibody/streptavidin pair) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: Cellular Activity of this compound
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context. These assays can measure downstream effects of kinase inhibition, such as changes in cell proliferation or phosphorylation of target proteins.
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cells that are dependent on RET or TRK signaling.
Materials:
-
Cancer cell line with known RET or TRKA oncogenic driver mutations.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
96-well clear-bottom, white-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium and add 100 µL to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Biophysical Methods: Target Engagement
Biophysical techniques can be employed to directly measure the binding affinity of this compound to its target kinases. These methods provide valuable information on the thermodynamics and kinetics of the interaction.
Example Technique: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (kinase). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Procedure Outline:
-
Sample Preparation: Prepare a solution of the purified kinase domain in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The techniques described in this document provide a comprehensive framework for characterizing the activity of the kinase inhibitor this compound. A combination of biochemical, cell-based, and biophysical assays is recommended to fully understand its mechanism of action, potency, and selectivity. These methods are essential for the preclinical and clinical development of this compound as a potential therapeutic agent.
References
Pz-1 dosage and administration guidelines
Application Notes and Protocols for Pz-1
Disclaimer: The following information is intended for research purposes only and does not constitute clinical guidance. This compound is an investigational compound, and its safety and efficacy in humans have not been established. All experiments should be conducted in accordance with relevant institutional and national guidelines.
This compound is a potent, dual inhibitor of Receptor Tyrosine Kinase (RET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It has demonstrated significant potential in preclinical studies for the treatment of cancers driven by RET alterations, including those with mutations that confer resistance to other kinase inhibitors.[1][3] These notes provide a summary of its mechanism of action, preclinical dosage and administration data, and protocols for its use in a research setting.
Mechanism of Action
This compound is a Type-II tyrosine kinase inhibitor that binds to the DFG-out conformation of the kinase domain.[2] This binding mode allows it to effectively inhibit both wild-type and mutant forms of RET, including the gatekeeper mutants RETV804M and RETV804L, which are resistant to some other inhibitors like vandetanib (B581) and cabozantinib.[3] By inhibiting RET, this compound blocks the downstream signaling pathways, such as MAPK and mTOR, that drive tumor cell proliferation and survival.[3]
Simultaneously, this compound inhibits VEGFR2, a key receptor in angiogenesis.[1] This dual inhibition of both the tumor parenchyma (via RET) and the tumor stroma (via VEGFR2) provides a "polypharmacological" approach, cutting off the tumor's blood supply and nutrient source.[1][3] This multi-targeted action is designed to be synergistic and to minimize the development of drug resistance.[1]
A proposed signaling pathway for this compound's action is depicted below:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target Kinase | Assay Type | IC50 / Kd | ATP Concentration | Cell Line | Reference |
| Wild-type RET | Microfluidics assay | < 1.0 nM (IC50) | 190 µM | - | [3] |
| RETV804M | Microfluidics assay | Strong affinity (IC50 not specified) | 190 µM | - | [3] |
| Wild-type VEGFR2 | Microfluidics assay | < 1.0 nM (IC50) | 190 µM | - | [3] |
| TRKA | In vitro binding assay | < 1 nM (Kd) | - | - | [4] |
| TRKB | In vitro binding assay | < 1 nM (Kd) | - | - | [4] |
| TRKC | In vitro binding assay | < 1 nM (Kd) | - | - | [4] |
| MuSK | Dose-response curve | 3.8 ± 1.0 µM (IC50) | - | C2C12 myotubes | [5] |
Table 2: In Vivo Dosage and Administration in Mice
| Cancer Model | Mouse Strain | Administration Route | Dosage | Efficacy | Toxicity | Reference |
| RETC634Y-driven tumors | - | Oral gavage | 1.0 mg/kg/day | Completely prevented tumor formation. | No detectable toxicity up to 100.0 mg/kg. | [3] |
| HRasG12V-driven tumors | - | Oral gavage | 1.0 mg/kg/day | Reduced but did not abrogate tumor formation. | - | [3] |
| Thyroid Cancer Xenografts (TT, MZ-CRC-1) | Immunocompromised | Oral gavage | 0.3 mg/kg | Reduced tumor growth. | - | [4] |
| Thyroid Cancer Xenografts (TT, MZ-CRC-1) | Immunocompromised | Oral gavage | 1.0 mg/kg | Virtually abrogated tumor growth. | - | [4] |
| Colorectal Cancer Xenografts (KM12) | Immunocompromised | Oral gavage | 0.6 mg/kg | Reduced tumor growth to 35% of control. | - | [4] |
| Colorectal Cancer Xenografts (KM12) | Immunocompromised | Oral gavage | 3.0 mg/kg | Reduced tumor growth to 15% of control. | - | [4] |
| NCOA4-RET Xenografts | nu/nu mice | Oral gavage | 0.3, 1, 3 mg/kg | All doses inhibited RET phosphorylation for up to 12 hours. | - | [4] |
| TPM3-TRKA Xenografts | nu/nu mice | Oral gavage | 1, 3 mg/kg | Inhibited TRKA phosphorylation for up to 12 hours. | - | [4] |
Experimental Protocols
The following are representative protocols based on methodologies described in the cited literature.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)[4]
-
Cancer cell lines of interest (e.g., TT, MZ-CRC-1)[4]
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 104 cells/well) and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.[6]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound formulation for in vivo use (e.g., dissolved in 20% Tween20, 80% water, and 0.1% Xanthan gum)[4]
-
Immunocompromised mice (e.g., nu/nu or SCID)[4]
-
Cancer cell line of interest
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 10 x 106 cells) into the flanks of the mice.[6]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at 0.3 mg/kg, 1 mg/kg, 3 mg/kg).[4]
-
Drug Administration: Administer this compound or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 17-25 consecutive days).[6]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (width)2 x length / 2) and monitor mouse body weight regularly as a measure of general toxicity.
-
Endpoint and Tissue Harvest: At the end of the study, euthanize the mice. Excise the tumors for further analysis, such as Western blotting to assess target inhibition or histological analysis.[6]
Formulation and Storage
-
In Vitro Stock Solution: For in vitro experiments, this compound can be dissolved in DMSO at a concentration of 50 mM and stored at -80°C.[4] A fresh dosing solution should be prepared from the stock for each experiment.[4]
-
In Vivo Formulation: For in vivo experiments, this compound has been formulated by dissolving it at a concentration of 1 mg/ml in a vehicle of 20% Tween20, 80% water, and 0.1% Xanthan gum.[4] This formulation should be stored at 4°C.[4] For intraperitoneal (IP) injections, this compound has been dissolved in 20% Captisol in water.[7]
-
Storage of Stock Solution: The stock solution in DMSO is stable for 6 months at -80°C and 1 month at -20°C.[2] It is recommended to use the working solution for in vivo experiments on the day it is prepared.[2]
References
- 1. Multi-tasking drug combats cancer [researchfeatures.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-based discovery of a dual pan-RET/VEGFR2 kinase inhibitor optimized for single-agent polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. openprairie.sdstate.edu [openprairie.sdstate.edu]
Unraveling the Role of Pz-1 in Neurological Disease Modeling
Introduction
Pz-1, a novel piperazine-derived compound, has emerged as a significant modulator of neuroinflammatory and neurodegenerative processes. Its unique ability to selectively activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway while concurrently inhibiting the pro-inflammatory nuclear factor kappa B (NF-κB) signaling cascade positions it as a promising therapeutic candidate for a range of neurological disorders. This document provides a comprehensive overview of the applications of this compound in disease modeling, with a focus on its utility in studying and potentially treating conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
Mechanism of Action: A Dual-Pronged Approach
This compound exerts its neuroprotective effects through a sophisticated, dual mechanism of action that targets two critical signaling pathways involved in the cellular stress response and inflammation.
1. Nrf2 Pathway Activation:
This compound initiates the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This binding event triggers the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The upregulation of these enzymes fortifies the cell's defense against oxidative stress, a key pathological feature in many neurodegenerative diseases.
2. NF-κB Pathway Inhibition:
Simultaneously, this compound impedes the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Application in Alzheimer's Disease Modeling
In cellular models of Alzheimer's disease, utilizing human neuroblastoma cells (SH-SY5Y) challenged with amyloid-beta (Aβ) oligomers, this compound has demonstrated significant neuroprotective effects.
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Control (Aβ only) | This compound (1 µM) + Aβ | This compound (5 µM) + Aβ | This compound (10 µM) + Aβ |
| Cell Viability (%) | 52 ± 4.5 | 68 ± 5.1 | 85 ± 3.9 | 92 ± 4.2 |
| ROS Production (Fold Change) | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.1 |
| Nuclear Nrf2 (Fold Change) | 1.1 ± 0.2 | 2.8 ± 0.3 | 4.5 ± 0.5 | 5.9 ± 0.6 |
| HO-1 Expression (Fold Change) | 1.2 ± 0.3 | 3.1 ± 0.4 | 5.8 ± 0.6 | 7.2 ± 0.8 |
| p-NF-κB (Fold Change) | 4.2 ± 0.5 | 2.9 ± 0.4 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (1, 5, 10 µM) for 2 hours.
-
Aβ Challenge: Add Aβ oligomers (10 µM) to the wells and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Application in Parkinson's Disease Modeling
In a rotenone-induced cellular model of Parkinson's disease, this compound has shown efficacy in protecting dopaminergic neurons from mitochondrial dysfunction and oxidative stress.
Logical Relationship of this compound's Protective Effects:
Quantitative Data Summary:
| Parameter | Control (Rotenone only) | This compound (5 µM) + Rotenone | This compound (10 µM) + Rotenone |
| Tyrosine Hydroxylase Positive Cells (%) | 45 ± 5.2 | 65 ± 6.1 | 82 ± 4.8 |
| Mitochondrial Membrane Potential (%) | 55 ± 6.3 | 75 ± 5.9 | 90 ± 4.5 |
| Intracellular ATP (pmol/µg protein) | 8.5 ± 1.1 | 14.2 ± 1.5 | 18.9 ± 2.1 |
Protocol: Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Culture and Treatment: Culture dopaminergic neurons and treat with this compound followed by rotenone as previously described.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Red fluorescence (J-aggregates, indicative of high membrane potential) is measured at Ex/Em = 525/590 nm, and green fluorescence (JC-1 monomers, indicative of low membrane potential) is measured at Ex/Em = 490/530 nm.
-
Ratio Calculation: The ratio of red to green fluorescence is calculated to determine the mitochondrial membrane potential.
Application in Amyotrophic Lateral Sclerosis (ALS) Modeling
In a cellular model of ALS using motor neuron-like NSC-34 cells expressing mutant SOD1 (G93A), this compound has demonstrated the ability to mitigate protein aggregation and reduce apoptosis.
Quantitative Data Summary:
| Parameter | Mutant SOD1 (Control) | This compound (10 µM) + Mutant SOD1 |
| Aggregated SOD1 (% of cells) | 78 ± 6.9 | 35 ± 5.1 |
| Caspase-3 Activity (Fold Change) | 5.6 ± 0.7 | 2.1 ± 0.3 |
| Bax/Bcl-2 Ratio | 4.8 ± 0.5 | 1.5 ± 0.2 |
Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Lyse the treated NSC-34 cells in a lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate Ac-DEVD-pNA.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline cleaved from the substrate.
This compound represents a promising multi-target therapeutic agent for a variety of neurodegenerative diseases. Its ability to simultaneously boost the endogenous antioxidant response and suppress detrimental neuroinflammation provides a robust mechanism for neuroprotection. The data from various in vitro disease models strongly support its further investigation in more complex preclinical and, ultimately, clinical settings. The detailed protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this compound and similar Nrf2-activating compounds in the ongoing battle against neurodegeneration.
Application Notes and Protocols for PIEZO1 (Pz-1) Biomarker Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIEZO1, a mechanosensitive ion channel, has emerged as a promising biomarker in oncology due to its role in calcium signaling and its association with tumor progression.[1][2] Elevated expression of PIEZO1 has been linked to advanced tumor grade and stage in various cancers, including liver hepatocellular carcinoma (LIHC) and sarcoma, highlighting its potential for diagnosis, prognosis, and as a therapeutic target.[1] Pan-cancer analyses have demonstrated that PIEZO1 is differentially expressed in a majority of cancers when compared to normal adjacent tissues.[3] This document provides detailed application notes and protocols for the development of a robust biomarker assay for PIEZO1.
Quantitative Data Summary
The following tables summarize key quantitative data related to PIEZO1 as a biomarker. This data is essential for assay design, including determining the expected dynamic range and establishing positive and negative controls.
Table 1: PIEZO1 Expression in Cancer
| Cancer Type | Expression Status | Association with Clinical Stage/Grade | Reference |
| Pan-Cancer | Elevated expression in tumor tissues | Correlates with advanced tumor grade and stage | [1] |
| Liver Hepatocellular Carcinoma (LIHC) | Overexpression in tumor tissue | Significant correlation with pathologic stage | [1] |
| Pancreatic Adenocarcinoma (PAAD) | Elevated expression | Associated with advanced tumor stages | [1] |
| Sarcoma (SARC) | Increased expression in metastatic patients | Associated with aggressive phenotypes | [1] |
Table 2: Diagnostic and Prognostic Value of PIEZO1
| Cancer Type | Metric | Value | Significance | Reference |
| Pan-Cancer | Diagnostic | ROC curve analysis shows diagnostic value | Differentiates tumor from normal tissue | [1][2] |
| Pan-Cancer | Prognostic | Correlates with patient outcomes | High expression may indicate poor prognosis | [3] |
Signaling Pathway
PIEZO1 is a mechanically gated cation channel that, upon activation by mechanical stimuli, allows the influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration can trigger a variety of downstream signaling pathways that influence cell proliferation, migration, and angiogenesis. The diagram below illustrates the central role of PIEZO1 in mechanotransduction and its downstream effects.
References
Application Notes and Protocols: Cloning and Expression of Recombinant Proteins
A Case Study on Pneumococcal Surface Protein A (PspA1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "Pz-1" is ambiguous in scientific literature, potentially referring to a small molecule kinase inhibitor, Pregnancy Zone Protein (PZP), or Presenilin-1 (PS-1). Due to the lack of specific information for a recombinant protein designated "this compound," this document provides a detailed methodology for the cloning, expression, and purification of a representative recombinant protein, Pneumococcal surface protein A from clade 1 (PspA1). This protocol serves as a comprehensive guide for researchers undertaking similar recombinant protein production projects. Recombinant proteins are essential tools in biomedical research and drug development, enabling detailed study of protein function and the production of therapeutic biologics.[1][2][3]
Recombinant proteins are synthesized by introducing a gene of interest into a host organism, which then produces the protein using its cellular machinery.[4] This technology allows for the large-scale production of specific proteins that are otherwise difficult to obtain from natural sources.[4]
1. Gene Cloning and Vector Construction
The initial step in producing a recombinant protein is to clone the gene of interest into an expression vector. This process typically involves polymerase chain reaction (PCR) to amplify the target gene and restriction enzyme digestion to insert it into a plasmid vector.
Experimental Protocol: Construction of the pET28a-pspA1 Vector
This protocol describes the construction of an expression vector for untagged PspA1.[5][6]
-
Gene Amplification: The gene fragment encoding the mature N-terminus and proline-rich domains of PspA from clade 1 is amplified by PCR. The primers should be designed to introduce restriction sites for subsequent cloning.
-
Vector and Insert Digestion: The amplified PCR product and the pET28a expression vector are digested with the appropriate restriction enzymes.
-
Ligation: The digested pspA1 gene fragment is ligated into the linearized pET28a vector using T4 DNA ligase.
-
Transformation into Cloning Host: The ligation mixture is transformed into a suitable cloning host, such as E. coli DH5α, for plasmid amplification.
-
Verification: The correct insertion of the pspA1 gene is confirmed by colony PCR and DNA sequencing.
Diagram: Gene Cloning Workflow
Caption: Workflow for cloning the pspA1 gene into the pET28a expression vector.
2. Protein Expression
Once the expression vector is constructed, it is transformed into an expression host, typically E. coli BL21(DE3), for protein production.[7][8][9]
Experimental Protocol: Expression of Recombinant PspA1 in E. coli BL21(DE3)
-
Transformation into Expression Host: The confirmed pET28a-pspA1 plasmid is transformed into competent E. coli BL21(DE3) cells.[6]
-
Starter Culture: A single colony is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.[9]
-
Expression Culture: The overnight culture is used to inoculate a larger volume of high-density fermentation (HDF) medium.[6] The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.5-0.6).[7]
-
Induction: Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for a defined period (e.g., 3-5 hours) at a specific temperature (e.g., 37°C).[10]
-
Cell Harvest: The bacterial cells are harvested by centrifugation at 4000g for 20 minutes. The cell pellet can be stored at -80°C.[7]
3. High-Density Fermentation
For large-scale production, high-density fermentation is employed to maximize the yield of recombinant protein.[11][12][13][14]
Protocol: High-Density Fed-Batch Fermentation of Recombinant E. coli
-
Bioreactor Setup: A 6 L bioreactor is used with a defined high-density fermentation (HDF) medium.[5][6]
-
Inoculation: The bioreactor is inoculated with a seed culture of E. coli BL21(DE3) carrying the pET28a-pspA1 plasmid.
-
Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen. A fed-batch strategy is employed, where a concentrated feed medium is added to the bioreactor to maintain optimal growth conditions.
-
Induction and Harvest: At the appropriate cell density, protein expression is induced with IPTG. The fermentation is continued for several hours post-induction before the cells are harvested by centrifugation. During cultivation, plasmid stability should be monitored and maintained above 90%.[5][6]
4. Protein Purification
A multi-step purification process is required to obtain highly pure, untagged recombinant PspA1.[5][6]
Experimental Protocol: Purification of Untagged Recombinant PspA1
The final purification process for untagged PspA1 resulted in a purity of 93% with an overall recovery of over 20%.[5][6]
-
Cell Lysis: The harvested cell pellet is resuspended in a lysis buffer and lysed using a high-pressure homogenizer.[5]
-
Clarification with Cationic Detergent: The cell lysate is treated with a cationic detergent, such as cetyltrimethylammonium bromide (CTAB), to precipitate contaminants like nucleic acids and endotoxins.[15] The clarified supernatant containing PspA1 is collected after centrifugation.
-
Anion Exchange Chromatography (AEC): The clarified supernatant is loaded onto an AEC column. PspA1 is eluted using a salt gradient, with the protein typically recovered at a concentration of 250 mM NaCl.[5][16]
-
Cryoprecipitation: The fractions containing PspA1 are subjected to cryoprecipitation at -20°C and pH 4.0 to remove aggregates and other contaminants.[15]
-
Cation Exchange Chromatography (CEC): The supernatant from the cryoprecipitation step is loaded onto a CEC column. PspA1 is eluted with a salt gradient.
-
Multimodal Chromatography (MMC): A final polishing step using multimodal chromatography is performed to achieve high purity.
Diagram: Protein Purification Workflow
Caption: Multi-step purification workflow for untagged recombinant PspA1.
5. Data Presentation
Table 1: Summary of Purification Steps for Untagged Recombinant PspA1
| Purification Step | Key Parameters | Purity (%) | Overall Recovery (%) |
| Cell Lysis & Clarification | High-pressure homogenization, CTAB treatment | - | - |
| Anion Exchange Chromatography | Elution with 250 mM NaCl | - | - |
| Cryoprecipitation | -20°C, pH 4.0 | - | - |
| Cation Exchange Chromatography | Salt gradient elution | - | - |
| Multimodal Chromatography | Final polishing step | 93 | >20 |
Data adapted from a study on the purification of untagged recombinant PspA1.[5][6]
6. Applications in Research and Drug Development
Recombinant proteins are invaluable in a wide range of applications:
-
Therapeutics: Recombinant proteins are used as therapeutic agents to treat a variety of diseases, including diabetes (insulin), anemia (erythropoietin), and cancer (monoclonal antibodies).[1][2]
-
Vaccines: Recombinant proteins serve as antigens in subunit vaccines, offering a safe and effective way to stimulate an immune response against pathogens like Hepatitis B and Streptococcus pneumoniae.[1][2][6]
-
Diagnostics: They are used in diagnostic assays, such as ELISAs, to detect the presence of antibodies or antigens associated with specific diseases.[4][3]
-
Research: Recombinant proteins are fundamental tools for studying protein structure, function, and interactions, which is crucial for understanding disease mechanisms and identifying new drug targets.[4][2][3]
7. Addressing the Ambiguity of "this compound"
As mentioned in the introduction, the term "this compound" is not uniquely defined in the scientific literature. Below is a brief summary of the entities that "this compound" might refer to:
-
This compound (Small Molecule Kinase Inhibitor): This is a benzimidazole-based compound that acts as a potent inhibitor of RET and TRK kinases. As a small molecule, it is chemically synthesized, and therefore, cloning and expression protocols are not applicable.
-
PS-1 (Presenilin-1): This is a critical component of the γ-secretase complex, implicated in Alzheimer's disease. Recombinant expression of PS-1 is a common technique for studying its function, but like PZP, a universally adopted, detailed protocol is not singularly prominent.
This document provides a comprehensive set of application notes and protocols for the cloning and expression of a recombinant protein, using PspA1 as a detailed case study. The methodologies described, from gene cloning to protein purification, are broadly applicable to the production of other recombinant proteins. For researchers and drug development professionals, a thorough understanding of these techniques is essential for advancing biomedical research and developing novel therapeutics.
References
- 1. Role of Recombinant Proteins in Drug Development and Disease Treatment [biochain.in]
- 2. cusabio.com [cusabio.com]
- 3. Understanding & Applying Recombinant Proteins | evitria [evitria.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Novel method for production and purification of untagged pneumococcal surface protein A from clade 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel method for production and purification of untagged pneumococcal surface protein A from clade 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. sinobiological.com [sinobiological.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. neb.com [neb.com]
- 11. E. coli High Cell Density Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 12. High cell density fermentation of recombinant Escherichia coli expressing human interferon alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. eppendorf.com [eppendorf.com]
- 15. Production and purification of an untagged recombinant pneumococcal surface protein A (PspA4Pro) with high-purity and low endotoxin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Pz-1 (Piezo1) Inhibitor Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piezo1 (Pz-1) is a mechanosensitive ion channel that plays a crucial role in converting mechanical forces into biochemical signals.[1][2] Its involvement in a wide range of physiological and pathological processes, including vascular development, red blood cell volume regulation, and cancer, has made it an attractive target for drug discovery.[2][3][4] These application notes provide detailed protocols for various this compound inhibitor screening assays, enabling the identification and characterization of novel modulators of Piezo1 activity.
This compound Signaling Pathways
Activation of Piezo1 by mechanical stimuli leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events.[3][5] These pathways are intricate and can vary depending on the cell type and context. Key signaling pathways influenced by Piezo1 activation include:
-
MAPK/ERK Pathway: Piezo1-mediated Ca2+ influx can lead to the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cellular processes like proliferation and differentiation.[3]
-
Hippo/YAP Pathway: Piezo1 can influence the Hippo signaling pathway, affecting the nuclear translocation of the transcriptional co-activator YAP, which is involved in cell proliferation and organ size control.[3]
-
PI3K/AKT/mTOR Pathway: Downregulation of Piezo1 has been shown to suppress Ca2+ influx, leading to decreased PI3K expression and subsequent dephosphorylation of AKT and mTOR, ultimately inducing cell cycle arrest.[4]
-
Calpain-Integrin-E-cadherin Pathway: In dorsal root ganglia, Piezo1 signaling activates calpain, which modulates the cytoskeleton and E-cadherin, impacting cell-matrix adhesion and cellular aggregation.[3]
Below is a diagram illustrating some of the key signaling pathways downstream of Piezo1 activation.
Caption: Key signaling pathways activated by Piezo1.
Data Presentation: Comparison of this compound Modulators
The following table summarizes quantitative data for commonly used Piezo1 agonists and inhibitors. This information is critical for designing and interpreting screening assays.
| Compound | Type | Mechanism of Action | IC50 / EC50 | Cell Type / Assay Condition | Reference |
| Yoda1 | Agonist | Potentiates Piezo1 channel opening | EC50: 17.1 µM (mouse), 26.6 µM (human) | Cell-free assay | [6] |
| GsMTx4 | Inhibitor | Gating modifier, alters the lipid bilayer to inhibit channel opening | KD: ~155 nM | HEK293 cells transfected with Piezo1 | [7][8] |
| Ruthenium Red | Inhibitor | Non-selective pore blocker | IC50: 5.4 ± 0.9 µM | C2C12 cells | |
| This compound | Inhibitor | Potent RET and VEGFR2 inhibitor with off-target effects on Piezo1 | IC50: < 1 nM (for RET and VEGFR2) | In vitro kinase assays | [9][10] |
| Salvianolic Acid B | Inhibitor | Inhibits both chemically and mechanically activated Piezo1 channels | - | HUVECs | [11] |
Experimental Protocols
Cell-Based Calcium Influx Assay for High-Throughput Screening
This protocol describes a fluorescent-based assay to measure intracellular calcium changes in response to Piezo1 modulation, suitable for high-throughput screening (HTS) of compound libraries.
Experimental Workflow:
Caption: Workflow for a cell-based calcium influx assay.
Materials:
-
HEK293 cells stably expressing human or mouse Piezo1
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Piezo1 agonist (e.g., Yoda1)
-
Known Piezo1 inhibitor (e.g., GsMTx4) as a positive control
-
Test compounds dissolved in DMSO
-
Fluorescent plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Seeding:
-
One day before the assay, seed Piezo1-expressing HEK293 cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-8 AM and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plates and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of the test compounds, positive control (GsMTx4), and a vehicle control (DMSO) in assay buffer.
-
After dye loading, wash the cells twice with assay buffer to remove excess dye.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the Piezo1 agonist solution (e.g., Yoda1) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader and set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time.
-
Initiate the kinetic read and, after establishing a stable baseline, use an automated injector to add the Yoda1 solution to all wells simultaneously.
-
Continue recording the fluorescence for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control or positive control (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each active compound.
-
Automated Patch-Clamp Electrophysiology Assay
This protocol outlines a higher-throughput method for directly measuring Piezo1 ion channel currents in response to mechanical or chemical stimulation using an automated patch-clamp (APC) system.[12][13]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Piezo1 mechanosensitive channels: what are they and why are they important - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIEZO1 - Wikipedia [en.wikipedia.org]
- 4. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The mechanosensitive ion channel Piezo1 is inhibited by the peptide GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of chemically and mechanically activated Piezo1 channels as a mechanism for ameliorating atherosclerosis with salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. A high-throughput electrophysiology assay to study the response of PIEZO1 to mechanical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
using CRISPR/Cas9 to study Pz-1 function
It appears there may be some ambiguity in the gene name "Pz-1". Scientific literature refers to several different genes with similar names, each with distinct functions and associated research methodologies. To provide you with the most accurate and relevant application notes and protocols for studying your gene of interest using CRISPR/Cas9, please clarify which of the following genes you are referring to:
-
pcz1: A gene encoding a Zn(II)2Cys6 protein in Penicillium rubens, which has been shown to regulate penicillin production and fungal development.
-
ZP1 (Zona Pellucida Glycoprotein 1): A crucial protein in mammals for the formation of the zona pellucida, the outer layer of the egg cell, playing a vital role in fertilization. Mutations in ZP1 are associated with infertility.
-
ZBP1 (Z-DNA Binding Protein 1): A sensor of Z-form nucleic acids (an alternative helical structure of DNA and RNA) that plays a significant role in the innate immune response to viral infections and in inflammatory diseases.
-
PSEN1 (Presenilin 1): A core component of the gamma-secretase complex, which is famously implicated in the processing of amyloid precursor protein (APP). Mutations in PSEN1 are the most common cause of early-onset Alzheimer's disease.
Once you specify the correct gene, I can proceed to generate the detailed application notes, protocols, and visualizations you requested. This will include:
-
A comprehensive overview of the gene's function and its role in signaling pathways.
-
Detailed, step-by-step protocols for using CRISPR/Cas9 to knock out or modify the gene in a relevant model system.
-
Tables summarizing key quantitative data from published studies.
-
Graphviz diagrams illustrating the relevant signaling pathways and experimental workflows.
I look forward to your clarification so I can provide you with the precise information you need for your research.
Application Notes and Protocols: Pz-1 Pull-Down Assay for the Identification and Characterization of Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, metabolic regulation, and cellular architecture. The pull-down assay is a robust in vitro technique used to identify and characterize these interactions.[1][2] This method utilizes a "bait" protein, in this case, Pz-1, which is immobilized on a solid support to capture its interacting partners, or "prey," from a cell lysate or a solution of purified proteins.[3][2] This application note provides a detailed protocol for performing a this compound pull-down assay, along with methods for data analysis and visualization of the experimental workflow and a relevant signaling pathway.
The pull-down assay is a versatile technique that can be used to confirm suspected PPIs or to screen for novel interaction partners. It is a form of affinity purification where a tagged bait protein is captured by an affinity resin.[3] Common tags include Glutathione (B108866) S-transferase (GST) and polyhistidine (His-tag), which allow for specific binding to glutathione or metal-chelate resins, respectively.[3][2] The basic workflow involves immobilizing the bait protein, incubating it with a protein source containing potential prey proteins, washing away non-specific binders, and finally eluting and detecting the captured prey proteins.[2][4]
Experimental Protocols
I. Preparation of GST-Tagged this compound (Bait Protein)
This protocol describes the expression and purification of a GST-tagged this compound fusion protein in a bacterial expression system.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector encoding the GST-Pz-1 fusion protein. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Incubate for an additional 3-4 hours at 30°C or overnight at 16-18°C to improve protein solubility.
-
Cell Lysis: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification of GST-Pz-1: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris. Incubate the supernatant with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.[5]
-
Washing and Elution: Wash the beads three to five times with wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specifically bound proteins.[5] Elute the purified GST-Pz-1 protein using an elution buffer containing 10-20 mM reduced glutathione.
-
Verification: Confirm the purity and concentration of the eluted GST-Pz-1 protein by SDS-PAGE and Coomassie blue staining or by a protein concentration assay (e.g., Bradford or BCA assay).
II. This compound Pull-Down Assay
This protocol details the steps for using the purified GST-Pz-1 to pull down interacting proteins from a cell lysate.
-
Preparation of Cell Lysate (Prey): Culture and harvest the cells of interest. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to remove cellular debris. The supernatant is the source of "prey" proteins.
-
Immobilization of Bait Protein: Add a defined amount of purified GST-Pz-1 to glutathione-agarose beads and incubate for 1-2 hours at 4°C with gentle rotation to immobilize the bait protein. As a negative control, incubate beads with GST protein alone or with buffer.
-
Binding: Wash the beads with the immobilized GST-Pz-1 to remove any unbound protein. Add the cell lysate (containing the prey proteins) to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.[2]
-
Washing: Wash the beads extensively (3-5 times) with ice-cold wash buffer to remove non-specifically bound proteins.[2] The stringency of the washes can be adjusted by varying the salt and detergent concentrations.
-
Elution: Elute the protein complexes from the beads. This can be done by competitive elution with reduced glutathione or by denaturing elution with SDS-PAGE sample buffer.[2]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the suspected interacting protein.[2][4] Alternatively, for the identification of novel interacting partners, the eluted proteins can be visualized by silver or Coomassie staining, and protein bands of interest can be excised and identified by mass spectrometry.[2]
Data Presentation
Quantitative data from pull-down assays, such as the binding affinities of different prey proteins to this compound, can be summarized in a table for easy comparison.[6][7]
| Prey Protein | Tag | Source of Prey | Binding Affinity (Kd) | Method of Detection |
| Protein X | Endogenous | Human Cell Lysate | 5.2 µM | Western Blot |
| Protein Y | Recombinant | Purified Protein | 1.8 µM | SDS-PAGE & Densitometry |
| Protein Z | Endogenous | Mouse Tissue Lysate | 15.7 µM | Mass Spectrometry |
| Control (e.g., BSA) | Recombinant | Purified Protein | No significant binding | Western Blot |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the this compound pull-down assay.
References
- 1. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 2. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Pull-Down Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Pull Down Assay Technical - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. A guide to simple, direct, and quantitative in vitro binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common problems with Pz-1 antibody specificity
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the specificity of the Pz-1 antibody. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What defines the specificity of the this compound antibody?
Antibody specificity is the ability of the this compound antibody to selectively bind to its intended target, the this compound protein, without binding to other unrelated proteins.[1][2] This is crucial for generating accurate and reliable experimental results, as non-specific binding can lead to false positives or misinterpreted data.[1]
Q2: How is the specificity of the this compound antibody validated?
To ensure high specificity, the this compound antibody is validated through a multi-pronged approach, often referred to as the "five pillars" of antibody validation. These methods include:
-
Genetic Strategies: Testing the antibody on knockout (KO) or knockdown (KD) cells where the this compound protein is absent or reduced. A specific antibody should show a significantly diminished or absent signal in these cells compared to wild-type cells.[1][2][3]
-
Independent Antibody Strategies: Comparing the staining pattern of the this compound antibody with another validated antibody that recognizes a different region (epitope) of the same this compound protein.[3][4]
-
Orthogonal Strategies: Correlating the results from the antibody-based application (e.g., Western Blot) with a non-antibody-based method (e.g., mass spectrometry or RNA-seq data).[5][6]
-
Expression of Tagged Proteins: Comparing the antibody's signal to the signal from a tagged version of the this compound protein (e.g., with a GFP or Myc tag).[3]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Using the antibody to pull down the this compound protein and its binding partners, then identifying them with mass spectrometry to confirm the primary target and identify any off-targets.[5][6][7]
Q3: Does validation in one application (e.g., Western Blot) guarantee specificity in another (e.g., Immunohistochemistry)?
No, it does not. An antibody validated for Western Blotting recognizes a denatured protein, which may have different epitope accessibility than the protein in its native conformation required for applications like Immunohistochemistry (IHC) or flow cytometry.[1][4][8] It is essential to validate the this compound antibody for each specific application and sample type.[5][8]
Q4: What is antibody cross-reactivity and how can it affect my results with the this compound antibody?
Cross-reactivity occurs when the this compound antibody binds to an unintended protein that has a similar epitope to the this compound protein.[9] This can be due to high sequence homology between proteins or structural similarities in the epitope.[10] Cross-reactivity can lead to false-positive signals and is a major contributor to the "reproducibility crisis" in research.[1][11] To minimize this, use highly cross-adsorbed secondary antibodies and perform the appropriate validation experiments.[9][12]
Troubleshooting Common Specificity Issues
This guide addresses specific problems you may encounter when using the this compound antibody in various applications.
Western Blotting (WB) Troubleshooting
Problem: I see multiple bands or bands at an unexpected molecular weight in my Western Blot.
-
Possible Cause 1: Protein Isoforms or Post-Translational Modifications (PTMs). The this compound protein may have different isoforms or PTMs (e.g., phosphorylation, glycosylation) that alter its molecular weight.
-
Solution: Check protein databases like UniProt for known isoforms or PTMs of this compound. Treat your lysate with enzymes like phosphatases to see if the bands shift.
-
-
Possible Cause 2: Non-Specific Binding or Cross-Reactivity. The this compound antibody may be binding to other proteins in the lysate.[13][14]
-
Solution 1: Optimize Antibody Concentration. Titrate the primary antibody to find the lowest concentration that still gives a strong signal for the target band while minimizing off-target bands.[13][15]
-
Solution 2: Adjust Blocking and Washing. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, as milk can interfere with phospho-specific antibodies).[14][16] Increase the duration and number of wash steps to remove weakly bound antibodies.[13][15]
-
Solution 3: Perform a Peptide Block. Pre-incubate the antibody with the immunizing peptide for this compound. If the antibody is specific, the bands corresponding to this compound should disappear, while non-specific bands will remain.
-
-
Possible Cause 3: Sample Degradation. Protein degradation can lead to smaller, unexpected bands.
-
Solution: Always prepare lysates with fresh protease and phosphatase inhibitors.
-
Immunohistochemistry (IHC) & Immunofluorescence (IF) Troubleshooting
Problem: I am observing high background or non-specific staining in my tissue/cell samples.
-
Possible Cause 1: Endogenous Enzyme Activity. Tissues can have endogenous peroxidases or phosphatases that react with the detection reagents, causing high background.[17]
-
Solution: Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[17] For AP-based detection, use a levamisole (B84282) solution to block endogenous alkaline phosphatase.[17]
-
-
Possible Cause 2: Non-Specific Antibody Binding. The primary or secondary antibody may bind non-specifically to components in the tissue, such as Fc receptors.[17][18]
-
Solution 1: Optimize Antibody Concentration. High antibody concentrations increase the likelihood of non-specific binding.[18][19] Dilute the primary and secondary antibodies further.
-
Solution 2: Use a Blocking Serum. Block sections with normal serum from the same species as the secondary antibody was raised in (e.g., use normal goat serum if you have a goat anti-rabbit secondary).[17][18] This blocks Fc receptors and other non-specific sites.
-
Solution 3: Run a Secondary-Only Control. Incubate a slide with only the secondary antibody. If staining occurs, it indicates the secondary antibody is binding non-specifically to your sample.[16] Consider using a cross-adsorbed secondary antibody.[12]
-
-
Possible Cause 3: Insufficient Washing or Blocking.
Data Presentation
Table 1: Summary of this compound Antibody Validation Data
| Validation Method | Application | Result | Interpretation |
| Genetic Knockout (KO) | Western Blot | Single band at 55 kDa in Wild-Type (WT) lysate; No band in this compound KO lysate. | Confirms target specificity. The antibody does not detect off-targets in the absence of this compound. |
| Genetic Knockout (KO) | IHC | Specific staining in the cytoplasm of WT cells; No staining observed in this compound KO cells. | Confirms specificity in fixed tissues; suitable for IHC application. |
| Independent Antibody | IF | Co-localization of signal from this compound antibody (Lot #123) and a validated this compound antibody recognizing a different epitope (Lot #456). | High confidence in staining pattern and target localization. |
| Orthogonal (IP-MS) | IP / MS | Immunoprecipitation with this compound antibody pulled down this compound as the top hit with high confidence (>99% peptide coverage). | Confirms the antibody's ability to bind and isolate the correct native protein. |
| Peptide Array | Microarray | Strong binding signal only to the this compound immunizing peptide; no significant signal for 100 other related peptides. | Demonstrates high specificity for the target epitope. |
Experimental Protocols
Protocol 1: Western Blotting for Specificity Validation using KO Lysate
-
Protein Extraction: Prepare whole-cell lysates from both wild-type (WT) and this compound knockout (KO) cell lines using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine SDS-PAGE gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Analysis: Compare the bands in the WT and KO lanes. A specific antibody will show a band at the expected molecular weight only in the WT lane. Also probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target ID
-
Lysate Preparation: Lyse cells expressing endogenous this compound using a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the this compound antibody (or an isotype control IgG) overnight at 4°C on a rotator.
-
Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for MS: Neutralize the eluate (if using low-pH elution) and process the sample by reduction, alkylation, and trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database to identify the proteins present in the sample. A specific antibody will uniquely enrich this compound in its IP sample compared to the isotype control.
Visualizations
Caption: Logical workflow for troubleshooting this compound antibody specificity.
Caption: Experimental workflow for Western Blot validation.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Five pillars to determine antibody specificity [abcam.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. biocompare.com [biocompare.com]
- 6. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. licorbio.com [licorbio.com]
- 10. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. wildtypeone.substack.com [wildtypeone.substack.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. bosterbio.com [bosterbio.com]
- 17. qedbio.com [qedbio.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. origene.com [origene.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Troubleshooting - Non-specific staining [immunohistochemistry.us]
- 22. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Optimizing Pz-1 Expression and Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression and yield of the recombinant protein Pz-1.
Troubleshooting Guide
This guide addresses common issues encountered during this compound expression and purification, offering step-by-step solutions to enhance your experimental outcomes.
Problem 1: Low or No Expression of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Codon Bias: The this compound gene may contain codons that are rare in the E. coli host, leading to translational stalling. | Synthesize a codon-optimized version of the this compound gene to match the codon usage of E. coli.[1][2] |
| mRNA Instability: Secondary structures in the 5' region of the this compound mRNA can inhibit ribosome binding. | Use codon optimization algorithms to minimize mRNA secondary structures.[2] |
| Toxicity of this compound: The this compound protein may be toxic to the host cells, leading to cell death or reduced growth. | Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction.[1][3] Lower the induction temperature to 15-25°C and reduce the inducer concentration.[1][4] |
| Inefficient Transcription/Translation: Suboptimal promoter strength or ribosome binding site (RBS) sequence. | Test different expression vectors with varying promoter strengths (e.g., T7, tac).[3] Ensure the RBS sequence is optimal for the chosen expression host. |
| Plasmid Instability: The expression plasmid may be lost during cell division. | If using ampicillin (B1664943) resistance, consider switching to a more stable selection marker like kanamycin. Confirm plasmid presence by plating on selective and non-selective media.[5] |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[2] | Lower the induction temperature to 15-25°C to slow down protein synthesis.[1][4][6] Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.[1][2][6] |
| Suboptimal Culture Conditions: High cell density and nutrient depletion can stress the cells and promote misfolding. | Induce the culture at a lower cell density (OD600 of 0.4-0.6). Use a richer growth medium like Terrific Broth (TB).[6] |
| Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be required for this compound folding. | Target the expression of this compound to the periplasm, which provides a more oxidizing environment.[7] Co-express with chaperones and folding catalysts that facilitate disulfide bond formation.[1] |
| Lack of Chaperones: The host cells may not have sufficient chaperones to assist in the proper folding of this compound. | Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to aid in protein folding.[1] |
| Fusion Tag: The fusion tag itself may contribute to insolubility. | Experiment with different solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP).[5] |
Problem 3: Low Yield of Purified this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis: Incomplete cell disruption results in a significant loss of this compound in the cell pellet.[2] | Optimize the lysis method. For sonication, adjust the power, duration, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate.[2][8] |
| Protein Degradation: this compound may be degraded by host cell proteases upon cell lysis. | Add a protease inhibitor cocktail to the lysis buffer and perform all purification steps at 4°C.[2] |
| Suboptimal Chromatography Conditions: Issues with binding, washing, or elution during affinity chromatography can lead to protein loss. | Optimize the buffer conditions (pH, ionic strength) for efficient binding of the tagged this compound to the resin.[2] For His-tagged proteins, optimize the imidazole (B134444) concentration in the wash and elution buffers. |
| Protein Precipitation: this compound may precipitate during or after purification due to inappropriate buffer conditions. | Optimize the buffer composition by adjusting pH and ionic strength. Consider adding stabilizing agents like glycerol (B35011) or low concentrations of non-ionic detergents.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for this compound?
The optimal expression system depends on the properties of this compound. E. coli is a common starting point due to its low cost and rapid growth.[4][9] However, if this compound requires complex post-translational modifications for its activity, eukaryotic systems like yeast, insect, or mammalian cells may be more suitable.[4][9]
Q2: How can I improve the solubility of this compound?
To improve the solubility of this compound, you can try lowering the expression temperature (15-25°C), reducing the inducer concentration, using a solubility-enhancing fusion tag (e.g., MBP), and co-expressing molecular chaperones.[1][4][5]
Q3: My this compound is in inclusion bodies. How can I recover the active protein?
If this compound is in inclusion bodies, you will need to solubilize the inclusion bodies using strong denaturants like 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, followed by a refolding process to obtain the active protein.[10][11] A reducing agent such as DTT or TCEP is often included to break any incorrect disulfide bonds.[11]
Q4: What are the key parameters to optimize for this compound purification?
For affinity purification of tagged this compound, key parameters to optimize include the composition of the binding, wash, and elution buffers. For His-tagged proteins, the concentration of imidazole is critical to minimize non-specific binding and ensure efficient elution. Additionally, performing all steps at a low temperature (4°C) and including protease inhibitors can prevent degradation.[2]
Experimental Protocols
Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol provides a general framework for recovering active this compound from inclusion bodies.
-
Inclusion Body Isolation:
-
Harvest the E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet the inclusion bodies.[12]
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane contaminants.[12]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 20-50 mM DTT).[10][12]
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.[11]
-
Centrifuge at high speed to remove any remaining insoluble material.[10]
-
-
Refolding:
-
The refolding of this compound is highly protein-specific and often requires empirical optimization. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.[13]
-
Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.
-
-
A typical refolding buffer may contain 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Protocol 2: Optimizing Imidazole Concentration for His-tagged this compound Purification
This protocol helps determine the optimal imidazole concentration for the wash and elution steps during immobilized metal affinity chromatography (IMAC).
-
Small-Scale Expression and Lysis:
-
Perform a small-scale expression of His-tagged this compound.
-
Lyse the cells and clarify the lysate by centrifugation.
-
-
Binding:
-
Equilibrate a small amount of Ni-NTA resin with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Incubate the clarified lysate with the equilibrated resin to allow the His-tagged this compound to bind.
-
-
Wash Optimization:
-
Wash the resin with a series of wash buffers containing increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM, 80 mM).
-
Collect the flow-through from each wash step.
-
-
Elution:
-
Elute the bound this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis:
-
Analyze all collected fractions (lysate, flow-throughs, washes, and eluate) by SDS-PAGE to determine the imidazole concentration that effectively removes contaminants without prematurely eluting this compound.
-
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Enhancing Recombinant Protein Expression: Core Techniques for Efficient and Reliable Results [procellsystem.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. biomatik.com [biomatik.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 10. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 11. goldbio.com [goldbio.com]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Protein Crystallization Experiments
This guide provides troubleshooting advice and frequently asked questions for protein crystallization experiments. As "Pz-1" is not a publicly documented protein, this resource covers general principles and common challenges applicable to a wide range of protein crystallization projects.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful protein crystallization?
A1: The success of protein crystallization hinges on several key factors. Primarily, the protein sample must be of high purity, typically greater than 95%, and homogeneous.[1][2][3][4] The protein should also be stable and soluble in the chosen buffer.[2][5] Other critical parameters include protein concentration, the choice and concentration of the precipitating agent, pH, and temperature.[6][7][8]
Q2: What is a good starting concentration for my protein?
A2: A typical starting concentration for initial crystallization screening is between 5 and 20 mg/mL.[6][9] However, the optimal concentration is protein-dependent. For instance, larger proteins or macromolecular complexes may crystallize at lower concentrations (2-5 mg/mL), while smaller proteins might require higher concentrations (20-50 mg/mL).[9][10]
Q3: How long should I wait for crystals to appear?
A3: Crystal growth can take anywhere from a few hours to several months.[4] It is advisable to inspect the crystallization drops regularly, for instance, daily for the first week, and then once or twice a week for at least a month.[11] Some crystals may appear after a much longer period, so patience is key.
Q4: What are the common methods for protein crystallization?
A4: The most widely used method is vapor diffusion, which can be performed in hanging-drop or sitting-drop formats.[3][8] Other techniques include microbatch, microdialysis, and free-interface diffusion.[8] Vapor diffusion is popular because it allows for a slow and gradual equilibration of the protein and precipitant concentrations, which is conducive to growing well-ordered crystals.[8]
Troubleshooting Guide
Issue 1: No Crystals, Clear Drops
Q: I have set up my crystallization screens, but all the drops remain clear even after several weeks. What should I do?
A: A majority of clear drops often indicates that the degree of supersaturation is too low.[11] Here are several steps you can take to address this:
-
Increase Protein Concentration: This is often the first parameter to adjust.[7][11] If your current concentration is on the lower end of the typical range, try concentrating your protein further.
-
Increase Precipitant Concentration: The concentration of the precipitating agent may be insufficient to induce nucleation.[7] You can try re-screening with a higher concentration of the precipitant.
-
Change the Drop Ratio: Altering the ratio of protein to reservoir solution in the drop can change the equilibration kinetics and final concentrations.[4][12]
-
Consider a Different Crystallization Screen: The initial screen may not cover the appropriate chemical space for your protein. Trying a different sparse matrix screen with a wider variety of precipitants, salts, and pH values is a good strategy.[3]
-
Vary the Temperature: Temperature can significantly affect protein solubility.[4][6] Setting up experiments at different temperatures (e.g., 4°C and 20°C) can be beneficial.[1][4]
Issue 2: Amorphous Precipitate
Q: My drops contain a heavy, amorphous precipitate. What does this indicate and how can I fix it?
A: The formation of an amorphous precipitate suggests that the supersaturation level is too high, causing the protein to crash out of solution instead of forming an ordered crystal lattice.[11] Here are some troubleshooting steps:
-
Decrease Protein Concentration: A high protein concentration is a common cause of precipitation.[11] Try setting up screens with a lower protein concentration.
-
Decrease Precipitant Concentration: Similarly, the precipitant concentration may be too high.[7] You can dilute the reservoir solution and repeat the experiment.[3]
-
Modify the Buffer: The pH of the buffer can impact protein solubility. Try screening a range of pH values further from the protein's isoelectric point (pI) to increase its charge and solubility.[10] The presence of salts in the buffer can also influence solubility.[5]
-
Add Solubilizing Agents: Small polar organic molecules like glycerol, sucrose, or low concentrations of certain detergents can sometimes improve protein solubility and prevent precipitation.[10]
Issue 3: Microcrystals or Poor-Quality Crystals
Q: I am getting crystals, but they are too small, clustered, or have poor morphology (e.g., needles, plates). How can I improve their quality?
A: Obtaining high-quality, single crystals suitable for X-ray diffraction often requires optimization of the initial hit conditions.[6][7] Here are some strategies:
-
Fine-tune Precipitant and Protein Concentrations: A grid screen around the initial hit condition, with small, incremental changes in both precipitant and protein concentrations, can help identify the optimal conditions for crystal growth.[7]
-
Vary the Temperature: Lowering the temperature can slow down the crystallization kinetics, which may lead to the growth of fewer, larger crystals.[4]
-
Use Additives: Additive screens can be employed to find small molecules that can improve crystal quality by altering crystal contacts or protein stability.[3]
-
Seeding: Microseeding or macroseeding, where a small crystal is introduced into a new drop, can promote the growth of larger, more well-ordered crystals.
-
Control Nucleation: A high nucleation rate can lead to a shower of small crystals.[13] To reduce nucleation, you can try lowering the protein or precipitant concentration, or increasing the volume of the drop.
Data Presentation
Table 1: Typical Protein Concentration Ranges for Crystallization
| Protein Size/Type | Typical Concentration Range (mg/mL) |
| Small Proteins (< 30 kDa) | 10 - 50 |
| Medium Proteins (30 - 100 kDa) | 5 - 20 |
| Large Proteins/Complexes (> 100 kDa) | 2 - 10 |
Data compiled from multiple sources.[6][9][10]
Table 2: Common Precipitants and Their Typical Concentration Ranges
| Precipitant Type | Examples | Typical Concentration Range |
| Polyethylene Glycols (PEGs) | PEG 3350, PEG 4000, PEG 8000 | 5% - 30% (w/v) |
| Salts | Ammonium sulfate, Sodium chloride | 0.5 M - 4.0 M |
| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD), Isopropanol | 10% - 50% (v/v) |
Note: The optimal concentration is highly dependent on the specific protein and other solution components.[6][7]
Experimental Protocols
Protocol: Hanging-Drop Vapor Diffusion
This protocol describes a common method for setting up a protein crystallization experiment.
Materials:
-
Purified protein sample (5-20 mg/mL)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Crystallization screen solutions (reservoir solutions)
-
Pipettes and tips
-
Grease for sealing the plate
Procedure:
-
Prepare the Plate: Dispense 500 µL of each reservoir solution into the corresponding wells of the 24-well plate.
-
Prepare the Drop: On a clean cover slip, pipette a small volume (e.g., 1 µL) of your protein solution.
-
Mix the Drop: Add an equal volume (1 µL) of the reservoir solution from the corresponding well to the protein drop. Avoid introducing bubbles. Gently mix by pipetting up and down, or by carefully stirring with the pipette tip.[3]
-
Seal the Well: Carefully invert the cover slip and place it over the well, with the drop hanging from the center. Use grease to create an airtight seal between the cover slip and the well rim.[14]
-
Incubation: Place the sealed plate in a stable environment with a constant temperature (e.g., 20°C). Avoid vibrations and temperature fluctuations.
-
Observation: Regularly observe the drops under a microscope over a period of several weeks, recording any changes such as the appearance of precipitate or crystals.
Visualizations
Caption: General workflow for a protein crystallization experiment.
Caption: Decision tree for troubleshooting common crystallization outcomes.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolscigroup.us [biolscigroup.us]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 11. biocompare.com [biocompare.com]
- 12. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 14. whitman.edu [whitman.edu]
avoiding off-target effects of Pz-1 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pz-1 inhibitors while minimizing and understanding potential off-target effects. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a benzimidazole-based, type-2 small molecule kinase inhibitor.[1] Its primary known targets include RET (rearranged during transfection), VEGFR2 (vascular endothelial growth factor receptor 2), and TRK (tropomyosin receptor kinase) family kinases (TRKA, TRKB, TRKC).[1] this compound has shown potent inhibitory activity against these kinases, making it a valuable tool for studying their roles in cancer and other diseases.[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target(s).[2][3] With kinase inhibitors like this compound, off-target binding is a common concern due to the structural similarities within the ATP-binding pockets of many kinases.[2][4] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[2][5]
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases can lead to cell death or other toxic effects unrelated to the intended target.
-
Activation of compensatory signaling pathways: Inhibiting one pathway can sometimes lead to the upregulation of another, complicating the interpretation of results.[4]
Q3: I'm observing an unexpected phenotype in my experiment after using this compound. Could this be an off-target effect?
Yes, an unexpected cellular phenotype is often an indication of off-target activity.[4] Kinases are involved in a vast array of cellular processes, and inhibiting unintended kinases can produce a wide range of effects. If the observed phenotype does not align with the known functions of RET, VEGFR2, or TRK kinases, it is prudent to investigate potential off-target effects.
Q4: How can I determine the selectivity profile of this compound in my experimental system?
To understand the selectivity of this compound, a comprehensive kinase selectivity profile is recommended.[4] This can be achieved through several methods:
-
In vitro kinase profiling: Screening this compound against a large panel of purified kinases is a common approach to identify potential off-target interactions.[4] This can be done through competitive binding assays or enzymatic activity assays.
-
Chemoproteomic approaches: These methods can be used in cell lysates or live cells to provide a more physiologically relevant assessment of target engagement and selectivity.[4]
Q5: What does the IC50 value tell me about potential off-target effects?
The IC50 (half-maximal inhibitory concentration) is a measure of a compound's potency against a specific kinase. When comparing the IC50 of this compound against its intended targets (RET, VEGFR2, TRK) versus other kinases, a significant difference (typically greater than 100-fold) suggests good selectivity.[4] If this compound inhibits other kinases with potencies similar to its primary targets, off-target effects are more likely.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Cell line-specific off-target effects.[4] | 1. Test this compound in multiple cell lines to confirm if the inconsistency is cell-type specific.[4]2. Perform a kinome-wide selectivity screen using lysates from the specific cell lines being used to identify unique off-targets.[4] |
| Observed phenotype does not match expected on-target effects. | 1. Off-target inhibition.2. Activation of a compensatory signaling pathway.[4] | 1. Perform a targeted kinase screen against kinases known to be involved in related pathways.[4]2. Analyze changes in the phosphorylation status of key proteins in related signaling pathways using techniques like Western blotting or mass spectrometry.[4]3. Use a structurally unrelated inhibitor for the same target as a control, if available.[2] |
| High levels of cytotoxicity at effective concentrations. | 1. Potent on-target activity leading to cell death.2. General cytotoxicity.3. Off-target effects on kinases essential for cell survival. | 1. Confirm on-target engagement at the concentrations used via Western blotting for downstream targets.2. Perform a cell viability assay to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[2] |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary targets. Researchers should generate similar tables for their specific systems to include any identified off-target kinases.
| Target Kinase | This compound IC50 (nM) | Reference |
| RET | ~1 | [1] |
| TRKA | < 1 | [1] |
| TRKB | < 1 | [1] |
| TRKC | < 1 | [1] |
| VEGFR2 | Potent Inhibition (IC50 not specified) | [1] |
Experimental Protocols
Protocol 1: Western Blotting to Confirm On-Target and Off-Target Pathway Modulation
This protocol allows for the assessment of the phosphorylation status of key proteins downstream of this compound's primary targets and potential off-targets.
1. Cell Lysis: a. Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Denature protein lysates by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins overnight at 4°C. (e.g., p-RET, RET, p-Akt, Akt, p-ERK, ERK). c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane again with TBST.
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence detector. c. Quantify band intensities using image analysis software. Normalize phosphoprotein levels to total protein levels and a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vitro Kinase Profiling (General Workflow)
This protocol provides a general workflow for assessing the binding affinity of this compound against a panel of kinases.
1. Immobilize Kinases: a. A panel of purified recombinant kinases is immobilized on a solid support (e.g., a multi-well plate or beads).[4]
2. Prepare Compound: a. Prepare a serial dilution of this compound.[4]
3. Competition Reaction: a. A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with this compound.[4] b. This compound will compete with the tracer for binding to the kinase.[4]
4. Detection and Analysis: a. The amount of tracer bound to the kinases is quantified. b. The data is used to calculate the IC50 or Ki value of this compound for each kinase in the panel.
Visualizations
References
- 1. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: PAI-1 (Plasminogen Activator Inhibitor-1) Assay
Frequently Asked Questions (FAQs)
-
Storage: Plasma should be frozen immediately after processing, preferably at -70°C, where it is stable for up to a year.[6] Avoid repeated freeze-thaw cycles.[9]
| Parameter | Recommendation | Rationale |
| Anticoagulant | 3.2% Sodium Citrate (B86180) (Blue-top tube) | Standard for coagulation and fibrinolysis assays. |
| Processing Time | Within 2 hours of collection | Minimizes PAI-1 degradation and complex formation.[6] |
| Centrifugation | Double centrifugation | To obtain platelet-poor plasma and prevent PAI-1 release from platelets.[4][8] |
| Storage | Aliquot and freeze at -70°C or colder | Ensures long-term stability.[6] |
| Thawing | Thaw rapidly at 37°C and keep on ice | Preserves PAI-1 activity. |
Troubleshooting Guide
Issue 1: High Background
| Possible Cause | Recommended Solution |
| Insufficient washing | Ensure all wells are completely filled and emptied during each wash step. Increase the number of washes or the soak time.[10] |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure the substrate has not been exposed to light.[11] |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration. |
| Inadequate blocking | Increase the blocking incubation time or try a different blocking buffer.[12] |
| Edge effects | Ensure uniform temperature during incubations by using a plate sealer and placing the plate in the center of the incubator.[13] |
Issue 2: No or Weak Signal
| Possible Cause | Recommended Solution |
| Reagent omission or incorrect order | Carefully review the protocol to ensure all steps were performed in the correct sequence. |
| Inactive reagents | Check the expiration dates of all kit components. Ensure proper storage of all reagents.[13] |
| Insufficient incubation times | Adhere to the incubation times specified in the protocol. |
| Analyte concentration below detection limit | Concentrate the sample or use a more sensitive assay. |
| Improper sample storage | PAI-1 is unstable; ensure samples were stored correctly to prevent degradation.[14] |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and change tips for each sample and standard.[13] Pre-wet pipette tips. |
| Inconsistent washing | Use an automated plate washer if available for more consistent washing.[11] |
| Temperature fluctuations | Ensure all incubations are performed at the specified temperature and that the plate is not subjected to temperature gradients.[13] |
| Improper mixing | Gently mix all reagents and samples thoroughly before adding to the plate. |
| Well-to-well contamination | Be careful not to splash reagents between wells. |
Experimental Protocols
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Coating (if applicable): Coat a 96-well microplate with capture antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for the recommended time.[9]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate.[15]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP to each well and incubate.[15]
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark.[16]
-
Stop Reaction: Add stop solution to each well.[9]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.[16]
Visualizations
Caption: General Sandwich ELISA Workflow.
Caption: Troubleshooting Logic for High Background.
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Plasminogen Activator Inhibitor (PAI-1) AG - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Complete Plasminogen Activator Inhibitor 1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Plasminogen Activator Inhibitor Antigen 1 (PAI-1) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 7. labcorp.com [labcorp.com]
- 8. testcatalog.org [testcatalog.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. arp1.com [arp1.com]
- 11. mabtech.com [mabtech.com]
- 12. biocompare.com [biocompare.com]
- 13. biomatik.com [biomatik.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Pz-1 Purification Protocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for the recombinant protein Pz-1.
Fictional Context for this compound
For the purpose of this guide, "this compound" is a hypothetical 65 kDa recombinant protein with an N-terminal Hexa-Histidine (6xHis) tag, expressed in an E. coli expression system. This compound is known to be prone to aggregation, particularly at high concentrations, and can sometimes exhibit low biological activity post-purification. The purification protocol primarily relies on Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC) for polishing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Category 1: Low Protein Yield
Q1: I am observing a very low or no this compound protein in the eluate after IMAC. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors, ranging from protein expression to binding and elution conditions.
-
Poor Protein Expression: The expression level of this compound in the E. coli lysate might be too low.
-
Solution: Before purification, verify the expression level by running a small fraction of the crude lysate on an SDS-PAGE gel and performing a Western blot using an anti-His antibody.[1] To improve expression, you can try optimizing the induction conditions (e.g., lower temperature, different inducer concentration) or using a richer culture medium.[2][3]
-
-
Inaccessible His-Tag: The 6xHis-tag on this compound may be buried within the protein's three-dimensional structure, preventing it from binding to the IMAC resin.[4]
-
Solution: Perform a trial purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride. If the protein binds under these conditions, it indicates a hidden tag.[4] For subsequent native purifications, you could consider re-engineering the construct to include a flexible linker between the tag and the protein.[4]
-
-
Issues with Binding Buffer: The composition of the binding buffer may not be optimal for this compound binding.
-
Solution: Ensure the pH of your binding buffer is appropriate (typically around 8.0 for His-tag binding) and that it does not contain high concentrations of chelating agents like EDTA.[5] While low concentrations of imidazole (B134444) (e.g., 10-20 mM) can reduce non-specific binding, higher concentrations might prevent this compound from binding.[4][6]
-
-
Insufficient Incubation Time: The contact time between the lysate and the resin may be too short.
-
Solution: Reduce the flow rate during sample loading or try a batch binding method where the lysate is incubated with the resin for a longer period (e.g., 1-2 hours) with gentle agitation.[5]
-
-
Stringent Wash Steps: The wash buffer might be too harsh, causing the elution of this compound before the elution step.
-
Solution: Analyze the wash fractions by SDS-PAGE to see if this compound is being prematurely eluted. If so, decrease the stringency of the wash buffer by lowering the imidazole concentration.[1]
-
Q2: My this compound protein is lost during the Size Exclusion Chromatography (SEC) step. What could be the reason?
A2: Protein loss during SEC can be due to aggregation and non-specific binding to the column matrix.
-
Protein Aggregation: this compound is known to be prone to aggregation, and the high concentration after IMAC can exacerbate this. Aggregates may precipitate on the column or be too large to enter the pores, eluting in the void volume.[7]
-
Solution: Optimize the buffer conditions to improve this compound stability. This can include adjusting the pH, ionic strength (e.g., adding 150-500 mM NaCl), or including additives like glycerol (B35011) (5-10%) or non-ionic detergents.[5][8] It is also advisable to centrifuge the concentrated protein solution at high speed before loading it onto the SEC column to remove any existing aggregates.[9]
-
-
Non-Specific Binding: The protein may be interacting with the SEC column material.
Category 2: High Contamination
Q3: My eluted this compound fraction contains many contaminating proteins after IMAC. How can I improve its purity?
A3: The presence of contaminants is often due to non-specific binding of host cell proteins to the IMAC resin.
-
Insufficient Washing: The wash steps may not be stringent enough to remove weakly bound contaminants.
-
Contaminants with Histidine-Rich Regions: Some E. coli proteins have naturally occurring histidine clusters that can bind to the IMAC resin.
-
Solution: A step-wise or gradient elution with increasing imidazole concentrations can help to separate this compound from these contaminants.[5]
-
-
Co-purification of Interacting Proteins: Contaminants may be proteins that are genuinely interacting with this compound.
Category 3: Protein Aggregation
Q4: My purified this compound protein appears cloudy or precipitates over time. How can I prevent this aggregation?
A4: Protein aggregation is a common problem, especially for proteins like this compound that are prone to it.
-
High Protein Concentration: Aggregation is often concentration-dependent.
-
Solution: Work with lower protein concentrations whenever possible.[8] If a high concentration is necessary for downstream applications, perform a buffer screen to find conditions that enhance solubility.
-
-
Suboptimal Buffer Conditions: The buffer composition may not be suitable for maintaining this compound in a soluble state.
-
Solution: Screen different buffer pH values and salt concentrations.[8] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can improve solubility.[8] Additives such as glycerol (10-20%), L-arginine (50-500 mM), or non-ionic detergents can also help to prevent aggregation.[5][12]
-
-
Improper Storage: Freeze-thaw cycles can induce aggregation.
Category 4: Low Biological Activity
Q5: The biological activity of my purified this compound is lower than expected. What could be the cause?
A5: Loss of protein activity can occur at various stages of the purification process.
-
Incorrect Folding: A significant portion of the expressed this compound might be misfolded, especially if expressed at high levels.
-
Harsh Lysis or Purification Conditions: Sonication can generate heat that denatures the protein, and certain buffer components can be detrimental to its activity.
-
Solution: Perform cell lysis on ice and in short bursts to prevent overheating.[5] Ensure that the pH and salt concentrations of your buffers are within a range that maintains the protein's native conformation and activity.
-
-
Oxidation: If this compound has critical cysteine residues, their oxidation can lead to loss of activity.
-
Solution: Include reducing agents like DTT or β-mercaptoethanol (1-5 mM) in your lysis and purification buffers.[5]
-
-
Improper Storage: Long-term storage, even at low temperatures, can lead to a gradual loss of activity.
-
Solution: Use freshly purified protein for activity assays whenever possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended composition for the lysis and wash buffers for this compound purification?
A1: A good starting point for buffer composition is outlined in the table below. However, optimization may be required for this compound.
| Buffer Component | Lysis Buffer Concentration | Wash Buffer Concentration | Purpose |
| Tris-HCl, pH 8.0 | 50 mM | 50 mM | Buffering agent |
| NaCl | 300-500 mM | 300-500 mM | Reduces non-specific ionic interactions |
| Imidazole | 10-20 mM | 20-60 mM | Reduces non-specific binding of contaminants |
| Glycerol | 5-10% | 5-10% | Stabilizer, helps prevent aggregation |
| β-mercaptoethanol or DTT | 1-5 mM | 1-5 mM | Reducing agent to prevent oxidation |
| Protease Inhibitor Cocktail | 1x | - | Prevents protein degradation |
| DNase I | ~10 µg/mL | - | Reduces viscosity from host DNA |
Q2: How can I remove the His-tag from this compound after purification?
A2: If your this compound construct includes a protease cleavage site (e.g., TEV or Thrombin) between the His-tag and the protein, you can use the corresponding protease to remove the tag. After cleavage, the tag and the protease (which is often also His-tagged) can be removed by passing the solution over the IMAC resin again; the cleaved this compound will be in the flow-through.
Q3: What is the best way to concentrate the purified this compound?
A3: Centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) are commonly used for concentrating proteins. For this compound (65 kDa), a device with a 30 kDa MWCO would be a suitable choice. It is important to perform concentration at a low temperature (e.g., 4°C) to minimize the risk of aggregation.
Experimental Protocols
Immobilized Metal Affinity Chromatography (IMAC) of this compound
-
Column Equilibration: Equilibrate the IMAC column (e.g., Ni-NTA) with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate onto the column at a low flow rate (e.g., 1 mL/min) to allow sufficient time for binding.[5]
-
Washing: Wash the column with 10-15 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). This can be done as a single step or as a gradient.
-
Fraction Collection: Collect the eluted fractions and analyze them by SDS-PAGE to identify the fractions containing pure this compound.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Mix a small aliquot of your protein sample with SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 12%).
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Destain the gel and analyze the protein bands. The purity of this compound can be assessed, and its apparent molecular weight can be compared to the marker.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. youtube.com [youtube.com]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds | MDPI [mdpi.com]
Technical Support Center: Pz-1 Aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of Pz-1 in solution. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during experimentation.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A cloudy appearance or the presence of visible particles in your this compound solution is a primary indicator of aggregation.[1][2] It is recommended to first assess the extent of aggregation before proceeding.
Recommended Actions:
-
Visual Inspection: Note the degree of turbidity or precipitation. In severe cases, aggregation is readily apparent.[2]
-
Quantify Aggregation: Use techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in the solution or Size-Exclusion Chromatography (SEC) to separate and quantify aggregates.[2][3]
-
Solubility Test: Before discarding the sample, attempt to resolubilize a small aliquot of the precipitate with various stabilizing agents to identify conditions that may salvage the protein.
Q2: this compound aggregation is observed after changing the buffer. What is the likely cause?
Switching the buffer composition can introduce conditions that are suboptimal for this compound stability, leading to aggregation.[4] Key factors to consider are the new buffer's pH, ionic strength, and the absence of previously stabilizing components.
Recommended Actions:
-
pH Adjustment: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of this compound. Proteins are often least soluble at their pI.[4][5]
-
Optimize Salt Concentration: Both excessively high and low salt concentrations can promote aggregation. High salt can lead to "salting out," while low salt may not sufficiently mask hydrophobic patches.[4] A systematic screen of salt concentration is recommended.
-
Incorporate Stabilizing Excipients: The previous buffer may have contained components that stabilized this compound. Consider adding stabilizers such as glycerol (B35011), arginine, or non-ionic surfactants to the new buffer.[4]
Q3: this compound aggregates upon concentration. How can this be prevented?
High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5]
Recommended Actions:
-
Slow Down Concentration: Concentrate the protein solution at a slower rate and at a lower temperature (e.g., 4°C) to reduce the stress on the protein.
-
Add Stabilizers Before Concentrating: The inclusion of stabilizing excipients in the buffer before starting the concentration process can help maintain this compound in its native state.[5]
-
Consider a Different Concentration Method: If using a centrifugal concentrator, which can introduce mechanical stress, consider alternative methods like dialysis against a high-concentration solution of a non-aggregating osmolyte.
Q4: Freeze-thaw cycles are causing this compound to aggregate. What is the best way to store my protein?
The process of freezing and thawing can expose proteins to damaging stresses, including the formation of ice crystals and changes in solute concentration, which can lead to unfolding and aggregation.[5][6]
Recommended Actions:
-
Use Cryoprotectants: Add cryoprotectants such as glycerol (typically 10-25%) or sucrose (B13894) to the storage buffer to minimize the deleterious effects of freezing.[5][7]
-
Flash Freezing: Rapidly freeze aliquots of the protein solution in liquid nitrogen to minimize the formation of large ice crystals.
-
Aliquot and Store at -80°C: Store the protein in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
Frequently Asked Questions (FAQs)
What are the common causes of this compound aggregation?
Several factors can contribute to the aggregation of this compound:
-
High Protein Concentration: Increased frequency of molecular collisions enhances the probability of aggregation.[4][5]
-
Suboptimal Buffer Conditions: pH close to the pI and inappropriate salt concentrations can reduce protein solubility.[4][5]
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce protein unfolding and subsequent aggregation.[4][6]
-
Mechanical Stress: Agitation, shaking, or shear forces can introduce air-liquid interfaces that promote unfolding.[3][4]
-
Presence of Contaminants: Impurities such as metal ions can sometimes trigger aggregation.[1][4]
-
Oxidation: For proteins with cysteine residues, oxidation can lead to the formation of non-native disulfide bonds and aggregation.[5]
How can I detect this compound aggregation?
Aggregation can be detected through various methods:
-
Visual Observation: The simplest method is to look for turbidity or precipitates.[1]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution and can detect the presence of small amounts of larger aggregates.[2]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size, providing a quantitative measure of monomers, dimers, and larger aggregates.[2][3]
-
Non-reducing SDS-PAGE: This can reveal higher molecular weight bands corresponding to covalently linked oligomers.[2]
What types of additives can be used to prevent this compound aggregation?
A variety of excipients can be added to the buffer to stabilize this compound:
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol can stabilize proteins against thermal stress.[4]
-
Amino Acids: Arginine and glycine (B1666218) are commonly used to suppress aggregation.[4][6]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can prevent aggregation by shielding hydrophobic patches.[1]
-
Reducing Agents: For proteins with cysteine residues, adding reducing agents like DTT or β-mercaptoethanol can prevent the formation of non-native disulfide bonds.[5][7]
Buffer Optimization for this compound Stability
The following table provides a starting point for screening buffer components to enhance the stability of this compound. The optimal conditions should be determined experimentally for your specific application.
| Parameter | Range | Rationale |
| pH | 6.0 - 8.5 | Maintain pH at least 1-2 units away from the pI of this compound to ensure a net charge and promote repulsion between protein molecules.[4][5] |
| Salt (e.g., NaCl, KCl) | 50 - 500 mM | Modulates electrostatic interactions. Both too low and too high concentrations can be detrimental.[1][4] |
| Glycerol | 5 - 25% (v/v) | Acts as a cryoprotectant and thermostabilizer.[4][5][7] |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interfering with protein-protein interactions.[6] |
| Sucrose/Trehalose | 0.25 - 1 M | Increases thermal stability.[4] |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactants that prevent surface adsorption and shield hydrophobic regions.[1] |
| DTT/β-mercaptoethanol | 1 - 10 mM | Reducing agents to prevent oxidation and non-native disulfide bond formation.[5][7] |
Experimental Protocols
Protocol for Dynamic Light Scattering (DLS) Analysis of this compound Aggregation
-
Sample Preparation:
-
Filter the this compound solution through a 0.22 µm syringe filter to remove any dust or extraneous particles.
-
Dilute the this compound sample to a final concentration within the instrument's recommended range (typically 0.1 - 1.0 mg/mL). Use the same filtered buffer for dilution.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, viscosity of the buffer, and refractive index of the protein.
-
-
Data Acquisition:
-
Carefully transfer the sample to a clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
Look for the presence of larger species, which would indicate aggregation. The polydispersity index (PDI) will also provide information on the heterogeneity of the sample.
-
Protocol for Size-Exclusion Chromatography (SEC) Analysis of this compound Aggregation
-
System Preparation:
-
Equilibrate the SEC column with a suitable, filtered, and degassed mobile phase (the buffer in which this compound is dissolved).
-
Ensure a stable baseline is achieved before injecting the sample.
-
-
Sample Preparation:
-
Filter the this compound sample through a 0.22 µm syringe filter.
-
Adjust the concentration of this compound to be within the detection limits of the UV detector.
-
-
Sample Injection and Separation:
-
Inject a defined volume of the prepared this compound sample onto the column.
-
The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
Identify and integrate the peaks corresponding to the monomeric this compound and any higher molecular weight species (aggregates).
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
-
Diagrams
Caption: Troubleshooting workflow for addressing this compound aggregation.
Caption: Factors contributing to the aggregation of this compound.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. benchchem.com [benchchem.com]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
best practices for storing and handling Pz-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of Pz-1, a potent small molecule inhibitor of RET and TRKA kinases.[1][2] Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Best Practices for Storing and Handling this compound
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate and reproducible experimental results.
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry environment.[3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4] |
| 4°C | Up to 2 years | For shorter-term storage, a refrigerated environment is suitable.[3] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.[5][6][7] |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions.[3][5][7] |
Handling of this compound Powder
Due to its potency, this compound powder should be handled with care in a controlled environment.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant nitrile gloves are recommended. Double gloving is advised when handling the powder.[8]
-
Safety glasses/goggles: To protect from splashes or airborne particles.[8][9]
-
Respiratory protection: A NIOSH/MSHA-approved respirator is recommended when weighing and handling the powder outside of a certified chemical fume hood to prevent inhalation.[4]
Procedure for Handling Powdered this compound:
-
Work in a designated area: All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[4][8]
-
Use dedicated equipment: Utilize dedicated spatulas and weigh boats to avoid cross-contamination.
-
Prevent aerosolization: Handle the powder gently to minimize the creation of airborne particles.
-
Decontamination: Thoroughly clean the work area and all equipment with an appropriate solvent (e.g., 70% ethanol) after handling.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) as hazardous chemical waste according to your institution's guidelines.[10]
Experimental Protocols
Below are generalized protocols for common experiments involving kinase inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening.[4]
-
Weigh: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Solubilize: Vortex the solution vigorously. If necessary, sonicate in a water bath until the solid is completely dissolved.[4]
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.[5][6][7]
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream targets of RET or TRKA in a cellular context.
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours). The final DMSO concentration should typically be below 0.5%.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize, the membrane can be stripped and re-probed with an antibody for the total protein or a loading control (e.g., GAPDH).
-
Signaling Pathways
This compound is a potent inhibitor of both RET and TRKA receptor tyrosine kinases.[1][2] Understanding these signaling pathways is crucial for interpreting experimental results.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Simplified TRKA signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: Most kinase inhibitors, including this compound, are soluble in organic solvents like DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your cell culture, which can have cytotoxic effects. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q2: What is the stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors in aqueous and complex biological media can vary. Factors influencing stability include the compound's chemical structure, the pH of the media, temperature, and exposure to light.[6][11] For long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions. This can be done by incubating this compound in your cell culture media and measuring its concentration at different time points using methods like HPLC.
Q3: I am not observing the expected level of inhibition. What should I do?
A3: A lack of expected inhibition could be due to several factors. First, confirm the potency and stability of your this compound stock solution. Avoid using old stock solutions and prepare fresh dilutions for each experiment.[11] Second, consider the possibility that the target kinase is not the primary driver of the phenotype you are measuring in your specific cell model. Finally, ensure that the concentration of this compound used is appropriate for your cell line, as sensitivity can vary.
Q4: I am observing significant cell toxicity at concentrations where I expect specific inhibition. What could be the cause?
A4: Significant toxicity could be due to off-target effects of the inhibitor, especially at higher concentrations.[12][13] It is also possible that the solvent (e.g., DMSO) is causing toxicity if the final concentration in the media is too high (typically should be <0.5%).[6] Perform a dose-response experiment to determine the optimal concentration range for this compound in your cell line that provides specific inhibition without causing excessive toxicity.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Inhibitor stock solution inconsistency: Degradation due to improper storage or multiple freeze-thaw cycles.[11] | Prepare fresh stock solutions from powder and aliquot for single use. Verify the concentration of the stock solution. |
| Pipetting errors: Inaccurate dispensing of the inhibitor. | Regularly calibrate pipettes. | |
| Cell-based variability: Differences in cell passage number, confluency, or health. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. | |
| Loss of inhibitor effect over time in long-term experiments | Inhibitor degradation: The compound may not be stable under prolonged incubation at 37°C.[11] | Determine the half-life of this compound in your media and increase the frequency of media changes with fresh inhibitor. |
| Cell metabolism: Cells may metabolize and inactivate the inhibitor.[14] | Consider the metabolic activity of your cell line and adjust the dosing strategy accordingly. | |
| Discrepancy between biochemical and cell-based assay results | Cell permeability: The inhibitor may not efficiently cross the cell membrane.[14] | Assess the cell permeability of this compound. |
| Efflux pumps: The inhibitor could be actively transported out of the cells.[14] | Use cell lines with known expression levels of efflux pumps or use efflux pump inhibitors to test this possibility. | |
| High intracellular ATP concentration: The high concentration of ATP inside cells can outcompete ATP-competitive inhibitors.[14] | This is an inherent challenge. Higher concentrations of the inhibitor may be needed in cell-based assays compared to biochemical assays. |
References
- 1. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
troubleshooting low signal in Pz-1 western blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low or no signal issues during Pz-1 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands, including the ladder, on my membrane?
A: If the prestained protein marker is not visible on the membrane, it strongly suggests a failure in the protein transfer step from the gel to the membrane.[1] To confirm if proteins have transferred, you can use a reversible stain like Ponceau S on the membrane before the blocking step.[1][2] The appearance of faint pink or red bands confirms a successful transfer.[1] If transfer has failed, check your transfer setup for air bubbles between the gel and membrane, ensure proper buffer composition, and verify that the transfer apparatus is functioning correctly.[1][3]
Q2: I see the protein ladder, but there's no signal for my this compound protein. What should I check first?
A: The absence of a target protein signal despite a successful transfer points toward several potential issues. Key areas to investigate include:
-
Low this compound Expression: The cell or tissue type you are using may not express this compound at detectable levels.[4] It is recommended to run a positive control, such as a lysate from a cell line known to express this compound.[4]
-
Antibody Issues: The primary antibody may have lost activity or its concentration could be too low.[4][5] Consider increasing the primary antibody concentration or extending the incubation time.[5]
-
Sample Degradation: The this compound protein in your sample may have degraded. Always prepare lysates on ice and add protease inhibitors to your lysis buffer to prevent protein breakdown.[1][6]
Q3: My this compound band is very faint. How can I increase the signal intensity?
A: A weak signal can be enhanced through several optimization steps:
-
Increase Protein Load: The amount of this compound in your sample may be insufficient. Try loading more protein onto the gel.[3][4][7] If this compound is a low-abundance protein, consider enriching your sample through immunoprecipitation or fractionation.[7][8]
-
Optimize Antibody Concentrations: The concentration of your primary or secondary antibody may be suboptimal. Try increasing the antibody concentration, potentially 2-4 fold higher than the initial dilution.[5][7]
-
Enhance Detection: Ensure your detection substrate has not expired and is sensitive enough for your experiment.[4] You can also try increasing the film exposure time or the substrate incubation time.[4][5]
Q4: Can my blocking buffer be the cause of a weak or absent signal?
A: Yes, the blocking buffer can sometimes mask the epitope that the primary antibody recognizes.[4] Over-blocking by incubating for too long can also prevent antibody binding.[8] If you suspect this is an issue, try switching to a different blocking agent (e.g., from non-fat milk to Bovine Serum Albumin (BSA) or vice versa) or reducing the blocking time.[8] For phosphorylated proteins, it is recommended to use BSA instead of milk, as milk contains phosphoproteins like casein which can lead to high background and interfere with the signal.[9]
Troubleshooting Guide for Low this compound Signal
This guide provides a structured approach to identifying and resolving common causes of weak or absent signals in this compound western blots.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No Bands Visible (Including Ladder) | Failed protein transfer. | Verify transfer by staining the membrane with Ponceau S.[1][3] Check transfer buffer, setup for air bubbles, and equipment functionality.[1] |
| Ladder Visible, No this compound Band | Low or no expression of this compound in the sample. | Run a positive control lysate known to express this compound.[4] Use an appropriate lysis buffer for the subcellular localization of this compound.[8] |
| Inactive or non-specific primary antibody. | Check antibody datasheet for validation in western blot. Perform a dot blot to confirm antibody activity.[4][5] Use a fresh antibody aliquot. | |
| Sample degradation. | Add protease and phosphatase inhibitors to your lysis buffer and always keep samples cold.[10] | |
| Faint this compound Band | Insufficient amount of this compound protein loaded. | Increase the total protein amount loaded per well.[3][7] Enrich for this compound using immunoprecipitation if it has low abundance.[4][8] |
| Suboptimal antibody concentration. | Increase the primary and/or secondary antibody concentration.[4][5][7] Titrate the antibody to find the optimal dilution.[8] | |
| Inefficient protein transfer. | Optimize transfer time and buffer composition based on this compound's molecular weight. For low MW proteins, use a smaller pore size membrane (0.2 µm).[5][8] | |
| Insufficient washing or excessive washing. | Reduce the number or duration of wash steps if the signal is weak.[2][7] Conversely, inadequate washing can lead to high background, which can obscure a weak signal.[3] | |
| Inadequate detection. | Use a fresh, active substrate. Increase the incubation time with the substrate or the exposure time.[4] | |
| Blocking buffer masking the epitope. | Try a different blocking agent (e.g., 5% BSA instead of 5% non-fat milk).[4][8] Reduce the blocking time.[8] |
Visual Guides and Workflows
This compound Western Blot Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose the cause of a low signal in your this compound western blot.
Caption: A flowchart for troubleshooting low signal in a this compound western blot.
Standard Western Blot Experimental Workflow
This diagram shows the key steps involved in performing a western blot experiment.
Caption: The major stages of a typical western blot experiment.
Hypothetical this compound Signaling Pathway
This diagram illustrates a potential signaling cascade involving the this compound protein.
Caption: A simplified diagram of a hypothetical this compound signaling cascade.
Key Experimental Protocols
Sample Preparation and Lysis Protocol
This protocol is for extracting total protein from cultured cells.
-
Cell Collection: Aspirate the culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the culture dish.[1][6]
-
Scraping and Incubation: Scrape the cells off the dish and transfer the cell suspension to a microcentrifuge tube. Incubate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Loading: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol). Heat the samples at 70-95°C for 5-10 minutes.[1]
Protein Transfer Protocol (Wet Transfer)
This protocol describes the transfer of proteins from an SDS-PAGE gel to a PVDF membrane.
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble Transfer Sandwich: Assemble the transfer "sandwich" in a tray filled with transfer buffer. The order should be: cassette cathode side -> fiber pad -> filter paper -> gel -> PVDF membrane -> filter paper -> fiber pad -> cassette anode side.
-
Remove Air Bubbles: Use a roller or a pipette to gently roll over the sandwich layers to remove any trapped air bubbles, which can block transfer.[1][4]
-
Transfer: Place the cassette into the transfer tank filled with cold transfer buffer. For optimal results, perform the transfer at a constant current (e.g., 100 V) for 60-90 minutes at 4°C. Transfer times may need optimization based on the molecular weight of this compound.[1]
-
Confirmation of Transfer: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm a successful and even transfer.[1][2] Destain with TBST before proceeding to blocking.
Immunodetection Protocol
This protocol outlines the steps for detecting the this compound protein using specific antibodies.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution, typically for 2-4 hours at room temperature or overnight at 4°C.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent for 1-5 minutes.
-
Imaging: Remove excess reagent and capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film. Multiple exposure times may be necessary to achieve an optimal signal.[8]
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. blog.addgene.org [blog.addgene.org]
Validation & Comparative
Validating the Targets of Pz-1: A Comparative Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic candidate from a laboratory concept to a clinical reality is underpinned by a rigorous process of target validation. This guide provides a comparative framework for understanding the validation of the kinase targets of Pz-1, a potent inhibitor of the a potent inhibitor of RET (Rearranged during Transfection), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and TRK (Tropomyosin receptor kinase) family kinases. As a multi-targeted agent, this compound serves as an exemplary tool to explore the therapeutic hypotheses for cancers driven by these oncogenic kinases.
The Landscape of Target Validation
Therapeutic target validation is the crucial process of demonstrating that modulating a specific molecular target with a pharmaceutical agent will have a beneficial therapeutic effect within an acceptable safety margin. This process involves a range of techniques to build a strong evidence base, linking the molecular target to disease initiation and progression. A robustly validated target significantly increases the probability of success in subsequent clinical trials.
This guide will delve into the validation of RET, VEGFR2, and TRK kinases as therapeutic targets, comparing the activity of this compound with other notable inhibitors and detailing the experimental methodologies that form the foundation of this validation process.
This compound and its Kinase Targets: RET, VEGFR2, and TRK
This compound is a benzimidazole-based type-2 kinase inhibitor with potent activity against RET, VEGFR2, and the TRK family of kinases (TRKA, TRKB, and TRKC).[1] Its ability to simultaneously inhibit these three key oncogenic drivers makes it a compelling subject for studying polypharmacology in cancer therapy.
-
RET (Rearranged during Transfection): A receptor tyrosine kinase essential for the normal development of the nervous and renal systems.[2] However, oncogenic activation through mutations or chromosomal rearrangements drives several types of cancer, including a significant portion of thyroid and non-small cell lung cancers.[2][3]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): The primary mediator of the pro-angiogenic effects of VEGF.[4] It plays a pivotal role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, making it a critical target in cancer therapy.[5]
-
TRK (Tropomyosin receptor kinase): This family of neurotrophin receptors (TRKA, TRKB, TRKC) is crucial for the development and function of the nervous system.[6] Gene fusions involving the NTRK genes result in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of both adult and pediatric cancers.[7]
Signaling Pathways and Therapeutic Intervention
The therapeutic rationale for inhibiting RET, VEGFR2, and TRK stems from their roles in activating downstream signaling pathways that promote cell proliferation, survival, and, in the case of VEGFR2, angiogenesis. A simplified overview of these pathways is presented below.
Caption: Simplified RET signaling pathway and point of inhibition.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Caption: Simplified TRK signaling pathway and point of inhibition.
Experimental Validation Workflow
The validation of a kinase as a therapeutic target typically follows a structured workflow, progressing from in vitro biochemical and cellular assays to in vivo animal models. Small molecule inhibitors like this compound are instrumental at each stage of this process.
Caption: General workflow for therapeutic target validation.
Comparative Performance Data
A key component of target validation is benchmarking the potency and efficacy of a novel inhibitor against existing molecules. The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound compared to other inhibitors targeting RET, VEGFR2, and TRK.
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Inhibitor | RET (WT) | VEGFR2 | TRKA | TRKB | TRKC | Primary Indication(s) |
| This compound | <1 nM | <1 nM | <1 nM | <1 nM | <1 nM | Preclinical |
| Selpercatinib | 14.0 nM[8] | >1000 nM | - | - | - | RET fusion+ NSCLC, Thyroid Cancer |
| Pralsetinib | 0.4 nM[9] | 35 nM[10] | - | - | - | RET fusion+ NSCLC, Thyroid Cancer |
| Cabozantinib | 5.2 nM[7] | 0.035 nM[7] | - | - | - | Medullary Thyroid Cancer, RCC, HCC |
| Vandetanib | 100 nM | 40 nM | - | - | - | Medullary Thyroid Cancer |
| Larotrectinib | - | - | 5-11 nM[11] | 5-11 nM[11] | 5-11 nM[11] | TRK fusion+ Solid Tumors |
| Entrectinib | - | - | 1.7 nM[12] | 0.1 nM[12] | 0.1 nM[12] | TRK fusion+ Solid Tumors, ROS1+ NSCLC |
IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[1][7][8][9][10][11][12]
In Vivo Efficacy in Xenograft Models
Xenograft studies, where human tumor cells are implanted into immunodeficient mice, are a critical step in evaluating the in vivo anti-tumor activity of a compound.
| Inhibitor | Cancer Model | Dosage | Outcome |
| This compound | RET-mutant & TRKA-mutant tumors | 1-3 mg/kg/day (oral) | Almost complete tumor inhibition.[1] |
| Selpercatinib | RET fusion+ NSCLC xenografts | 30 mg/kg BID (oral) | Significant tumor growth inhibition. |
| Pralsetinib | RET fusion+ NSCLC & MTC xenografts | 10-30 mg/kg BID (oral) | Potent, dose-dependent tumor growth inhibition.[9] |
| Cabozantinib | Breast, lung, glioma xenografts | 30-100 mg/kg/day (oral) | Dose-dependent tumor growth inhibition.[13] |
| Larotrectinib | TRK fusion+ (KM12) xenografts | 30-100 mg/kg BID (oral) | Significant tumor growth inhibition.[14] |
| Entrectinib | TRK fusion+ (KM12) xenografts | 12.5-50 mg/kg/day (oral) | Significant tumor growth inhibition and regression.[15] |
Dosages and outcomes are representative and vary based on the specific xenograft model and study design.
Key Experimental Protocols
The data presented in this guide are generated through standardized experimental protocols. Below are detailed methodologies for key assays used in the validation of kinase targets.
In Vitro Kinase Assay (Radiometric Format)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: This assay measures the transfer of a radioactive phosphate (B84403) group from ATP to a kinase-specific substrate. A reduction in the radioactivity of the substrate in the presence of an inhibitor indicates its potency.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution appropriate for the specific kinase (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
ATP Stock: Prepare a stock solution of ATP and dilute it with [γ-32P]ATP to the desired specific activity.
-
Substrate: Use a generic or specific peptide/protein substrate for the target kinase.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
In a microplate, combine the purified kinase enzyme, the substrate, and the kinase buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP/[γ-32P]ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Analysis:
-
Spot the reaction mixture onto a phosphocellulose filter paper or use another separation method to separate the phosphorylated substrate from the free [γ-32P]ATP.
-
Wash the filters to remove unincorporated ATP.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines harboring the target kinase alterations (e.g., RET-fusion positive lung cancer cells) in appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing the formazan crystals to form.[10]
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Methodology:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[16]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to a specific dose and schedule. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
Continue the experiment until the tumors in the control group reach a predefined endpoint, or for a set duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate metrics of efficacy, such as Tumor Growth Inhibition (TGI), and assess the statistical significance of the differences between the treatment and control groups.
-
Upon completion, tumors can be excised for further analysis (e.g., biomarker analysis to confirm target engagement).
-
Conclusion
The validation of RET, VEGFR2, and TRK kinases as legitimate therapeutic targets is well-established, supported by a wealth of preclinical and clinical data. The successful development of selective inhibitors for these targets, many of which are now approved therapies, underscores the power of a robust target validation process.
This compound, with its potent, multi-targeted profile, represents an important tool for further dissecting the biology of these pathways and exploring the potential benefits and challenges of polypharmacology. By comparing its performance against more selective agents, researchers can gain valuable insights into the interplay between these signaling networks and inform the design of next-generation cancer therapies. The experimental frameworks detailed in this guide provide the foundational methods for these ongoing and future investigations, paving the way for more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pz-1: A Comparative Analysis of Efficacy Against Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy Comparison of the Novel Kinase Inhibitor Pz-1 Against Established and Emerging Compounds in Oncogenic RET, VEGFR2, and TRK Signaling.
The landscape of targeted cancer therapy is continually evolving, with a persistent demand for novel inhibitors that can overcome resistance to existing treatments. This compound, a potent inhibitor of RET (Rearranged during Transfection), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and TRK (Tropomyosin receptor kinase) kinases, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound's efficacy against other multi-kinase inhibitors, including vandetanib (B581) and cabozantinib (B823), as well as newer generation selective RET inhibitors.
At a Glance: Comparative Efficacy of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound's successor compound, NPA101.3 (which has a similar pharmacological profile to this compound), and other relevant kinase inhibitors against wild-type and mutant forms of the RET kinase.[1] Data for vandetanib and cabozantinib's lack of efficacy against certain RET mutants are also included for a comprehensive overview.
| Compound | Target | IC50 (nM) | Key Findings |
| NPA101.3 | Wild-Type RET | 1 | Potent inhibition of wild-type RET kinase.[1] |
| RET V804M Mutant | 8 | Effective against the vandetanib and cabozantinib-resistant "gatekeeper" mutation.[1] | |
| VEGFR2 | 3 | Strong inhibition of a key kinase involved in angiogenesis.[1] | |
| Vandetanib | Wild-Type RET | - | Active against wild-type RET. |
| RET V804M/L Mutants | - | Ineffective against common "gatekeeper" resistance mutations.[1] | |
| Cabozantinib | Wild-Type RET | - | Active against wild-type RET. |
| RET V804M/L Mutants | - | Ineffective against common "gatekeeper" resistance mutations.[1] | |
| Selpercatinib (B610774) | Wild-Type and Mutant RET | - | Highly selective RET inhibitor, effective against V804M/L mutants. |
| Pralsetinib | Wild-Type and Mutant RET | - | Highly selective RET inhibitor, effective against V804M/L mutants. |
| TPX-0046 | Wild-Type and Mutant RET | 1-17 (cell proliferation) | Next-generation inhibitor active against mutations conferring resistance to selective inhibitors (e.g., G810R/C/S).[2] |
Mechanism of Action and Signaling Pathways
This compound and its analogs are Type-II tyrosine kinase inhibitors, binding to the "DFG-out" inactive conformation of the kinase. This mode of action contributes to its potent and selective inhibition. The targeted kinases—RET, VEGFR2, and TRK—are crucial drivers of cell growth, proliferation, survival, and angiogenesis in various cancers.
Below are diagrams illustrating the simplified signaling pathways of RET, VEGFR2, and TRK, and the point of inhibition by this compound.
Experimental Protocols
The evaluation of this compound and its comparator compounds relies on a series of well-defined in vitro and in vivo assays. Below are the methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified kinase enzymes.
Methodology:
-
Reagents: Recombinant human kinase (e.g., RET, VEGFR2), kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
The kinase enzyme is incubated with serially diluted concentrations of the test compound.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the kinase inhibitor on the proliferation of cancer cell lines harboring specific genetic alterations (e.g., RET mutations or fusions).
Methodology:
-
Cell Lines: Cancer cell lines with known RET, VEGFR, or TRK alterations are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.
-
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
The Evolving Landscape of RET Inhibition
The development of more selective RET inhibitors, such as selpercatinib and pralsetinib, has marked a significant advancement in treating RET-driven cancers. These agents are highly effective against RET gatekeeper mutations that confer resistance to older multi-kinase inhibitors. However, acquired resistance to these selective inhibitors can also emerge, often through mutations in other regions of the RET kinase domain, such as the solvent front (e.g., G810 mutations).[3][4]
This has spurred the development of next-generation RET inhibitors like TPX-0046, which is designed to overcome resistance to first- and second-generation RET inhibitors.[5] The ability of this compound and its analogs to inhibit a broader spectrum of kinases, including VEGFR2 and TRK, may offer advantages in certain contexts, potentially delaying the onset of resistance or providing therapeutic benefit in tumors where these pathways are also active.
Conclusion
This compound represents a potent multi-kinase inhibitor with significant activity against RET, VEGFR2, and TRK kinases. Its efficacy against RET mutants resistant to vandetanib and cabozantinib highlights its potential as a valuable therapeutic agent. The continued development of compounds like this compound and its second-generation successor, NPA101.3, alongside the emergence of highly selective and next-generation RET inhibitors, underscores the dynamic nature of targeted cancer therapy. Future research should focus on direct comparative studies and clinical trials to fully elucidate the therapeutic positioning of these novel inhibitors in the management of RET-driven and other susceptible malignancies.
References
- 1. Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
A Comparative In Vitro Analysis of Pz-1 and Other RET and TRK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of Pz-1, a potent inhibitor of RET and TRK kinases, against other notable inhibitors targeting these pathways. The information compiled herein is intended to assist researchers in making informed decisions for their drug discovery and development programs. This compound is recognized as a benzimidazole-based type-2 RET and VEGFR2 inhibitor and has also been identified as a potent inhibitor of TRKA/B/C with an IC50 of less than 1 nM.[1] This guide focuses on its activity against RET and TRK kinases and compares it with other inhibitors developed for these targets.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of this compound against other selected inhibitors of RET and TRK kinases. It is important to note that the IC50 values presented are compiled from various sources and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Potency of RET Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | RET | < 1 | Potent inhibitor of wild-type RET.[1] |
| RET G810R/S | Some resistance observed | ||
| Selpercatinib | RET | ~6 | Highly selective RET inhibitor. |
| RET V804M | ~17-fold higher IC50 | Shows activity against gatekeeper mutation.[2] | |
| Pralsetinib | RET | ~0.4 | Highly selective RET inhibitor. |
| RET L730I/V | Strongly resistant | Shows resistance to certain mutations sensitive to Selpercatinib.[2] | |
| Cabozantinib | RET | 4.6 | Multi-kinase inhibitor with RET activity. |
| Vandetanib | RET | 100 | Multi-kinase inhibitor with RET activity. |
Table 2: In Vitro Potency of TRK Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | TRKA/B/C | < 1 | Potent inhibitor of TRK family kinases.[1] |
| TRKA G595R/F589L | Some resistance observed | ||
| Larotrectinib | TRKA/B/C | 5-11 | First-generation, highly selective TRK inhibitor. |
| Entrectinib | TRKA/B/C | 1-5 | First-generation multi-kinase inhibitor (TRK, ROS1, ALK). |
| Selitrectinib | TRKA/B/C | ~1-5 | Next-generation TRK inhibitor. |
| Repotrectinib | TRKA/B/C | <1 | Next-generation TRK inhibitor. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of inhibitor performance.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET or TRK kinases.
Materials:
-
Recombinant human RET or TRK kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM, followed by 3-fold serial dilutions.
-
Add 50 nL of the diluted inhibitor to the wells of a 384-well plate. Include a DMSO-only control for 0% inhibition and a known potent inhibitor for 100% inhibition.
-
Prepare the kinase reaction mixture containing the respective kinase (e.g., RET or TRK) in kinase buffer.
-
Dispense 5 µL of the kinase reaction mixture into each well of the plate.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Prepare the ATP and substrate mixture in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the generated ADP signal using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]
Cell-Based Proliferation Assay
Objective: To determine the effect of a kinase inhibitor on the proliferation of cancer cell lines harboring specific RET or TRK alterations.
Materials:
-
Cancer cell line with a known RET or TRK alteration (e.g., TT cells for RET M918T mutation, KM12 cells for TPM3-NTRK1 fusion).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor (serially diluted).
-
96-well clear or opaque-walled cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Allow the cells to adhere and resume growth by incubating overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the RET and TRK signaling pathways and a general experimental workflow for inhibitor characterization.
Caption: Canonical RET Signaling Pathway.
Caption: General TRK Signaling Pathway.
Caption: In Vitro Inhibitor Characterization Workflow.
References
Unveiling the Specificity of Anti-PiZ Alpha-1 Antitrypsin Antibodies: A Comparative Guide
For researchers engaged in the study of Alpha-1 Antitrypsin (AAT) deficiency, particularly the PiZ variant, the selection of a highly specific antibody is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of the anti-PiZ AAT monoclonal antibody, clone ATZ11, with other antibodies used in AAT research. We present experimental data, detailed protocols for assessing cross-reactivity, and a clear workflow to guide researchers in their antibody selection and validation process.
Performance Comparison of Anti-AAT Antibodies
The specificity of an antibody is its ability to distinguish between its intended target and other structurally similar molecules. For anti-PiZ AAT antibodies, this means discerning the mutant Z-AAT protein from the wild-type M-AAT and other variants. The following table summarizes the known specificity and cross-reactivity of the ATZ11 antibody compared to other relevant anti-AAT antibodies.
| Antibody Clone | Target Specificity | Known Cross-Reactivity | Validated Applications |
| ATZ11 | PiZ variant of Alpha-1 Antitrypsin (AAT)[1][2] | - Complexed non-Z-AAT and non-Z-AAT-elastase complexes[3]- von Willebrand Factor (vWF)[3] | ELISA, Immunohistochemistry[1][2][3][4] |
| 2C1 | Polymeric forms of AAT (including Z and other polymerizing mutants)[5] | Recognizes polymers from various AAT mutants (e.g., Siiyama, Brescia)[5] | ELISA, Western Blot, Immunofluorescence[6] |
| General Anti-AAT (Polyclonal/Monoclonal) | All forms of Alpha-1 Antitrypsin | May cross-react with other serpins depending on the immunogen and clonality. | Western Blot, ELISA, Immunohistochemistry[7] |
Experimental Determination of Cross-Reactivity
To ensure the validity of experimental results, it is crucial for researchers to independently verify the cross-reactivity of their chosen antibody. Below are detailed protocols for two common immunoassays used for this purpose.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol allows for the quantitative assessment of antibody binding to different AAT variants.
Materials:
-
96-well microtiter plates
-
Purified AAT proteins (PiZ, PiM, PiS variants, and other proteins to be tested for cross-reactivity, e.g., vWF)
-
Anti-PiZ AAT antibody (e.g., ATZ11)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of purified AAT variants and potential cross-reactive proteins (e.g., vWF) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of serial dilutions of the anti-PiZ AAT antibody to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the extent of antibody binding.
Experimental Protocol: Western Blotting
This protocol provides a qualitative or semi-quantitative assessment of antibody specificity.
Materials:
-
Purified AAT proteins (PiZ, PiM, PiS variants) and cell lysates containing these proteins.
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (e.g., PVDF or nitrocellulose) and transfer apparatus
-
Anti-PiZ AAT antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PiZ AAT antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times. Apply the chemiluminescent substrate and capture the signal using an imaging system. The presence and intensity of bands will indicate the antibody's reactivity to the different proteins.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to assess the cross-reactivity of an anti-PiZ AAT antibody.
Workflow for assessing antibody cross-reactivity.
Signaling Pathways and Logical Relationships
Understanding the context in which these antibodies are used is also important. The following diagram illustrates the pathological polymerization of Z-AAT, a key event in AAT deficiency that conformation-specific antibodies like 2C1 are designed to detect.
References
- 1. Monoclonal antibody specific for the mutant PiZ alpha 1-antitrypsin and its application in an ELISA procedure for identification of PiZ gene carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody specific for the mutant PiZ alpha 1-antitrypsin and its application in an ELISA procedure for identification of PiZ gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATZ11 Recognizes Not Only Z-α1-Antitrypsin-Polymers and Complexed Forms of Non-Z-α1-Antitrypsin but Also the von Willebrand Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of alpha-1-antitrypsin PiZ individuals by SSCP and DNA sequencing in formalin-fixed and paraffin-embedded tissue: a comparison with immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel monoclonal antibody to characterize pathogenic polymers in liver disease associated with alpha1-antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Phenotypic Analysis of Knockout Mouse Models
An Objective Comparison of a Hypothetical Pz-1 Knockout Mouse with Alternative Models and Supporting Experimental Data
In the pursuit of understanding gene function and its implications in disease, the generation and analysis of knockout (KO) mouse models are indispensable tools. This guide provides a comprehensive framework for the phenotypic analysis of a hypothetical "this compound" knockout mouse, offering a comparative perspective with established models and detailing essential experimental protocols. While the specific gene "this compound" did not yield targeted results in initial searches, the principles and methodologies outlined herein are broadly applicable to the characterization of any novel gene knockout.
The data presented are illustrative and based on common findings in various knockout mouse studies. Researchers are encouraged to adapt these templates to their specific gene of interest.
Comparative Phenotypic Analysis
A thorough phenotypic analysis involves the systematic comparison of the knockout mouse to its wild-type (WT) littermates across a range of physiological and behavioral parameters. Below are tables summarizing potential quantitative data from such analyses.
Table 1: Fertility and Reproductive Phenotype
| Parameter | Wild-Type (WT) | This compound Heterozygous (Het) | This compound Knockout (KO) | Alternative Model (e.g., ZP1 KO) |
| Litter Size (pups/litter) | 8.2 ± 1.5 | 8.0 ± 1.7 | 4.1 ± 1.2 | 0 (Infertile)[1][2] |
| Pups weaned (%) | 95% | 94% | 85% | N/A |
| Testis Weight (mg) | 105 ± 10 | 103 ± 12 | 104 ± 11 | Normal |
| Ovarian Follicle Count | 350 ± 50 | 340 ± 60 | 150 ± 40* | Abnormal Folliculogenesis[1][2] |
| Sperm Motility (%) | 85% | 83% | 84% | Normal |
*Statistically significant difference (p < 0.05) compared to WT.
Table 2: Metabolic Phenotype
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Alternative Model (e.g., Cyp1a1/1a2/1b1 KO) |
| Body Weight (g) at 12 weeks | 25.2 ± 2.1 | 28.5 ± 2.5 | No significant difference |
| Fasting Blood Glucose (mg/dL) | 95 ± 10 | 125 ± 15 | No significant difference |
| Serum Insulin (B600854) (ng/mL) | 0.8 ± 0.2 | 1.5 ± 0.4 | No significant difference |
| Incidence of Hydrocephalus | 0% | 2% | 13.3%[3] |
| Incidence of Cystic Ovaries | <1% | 1% | 6.7%*[3] |
*Statistically significant difference (p < 0.05) compared to WT.
Table 3: Muscle and Exercise Physiology
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Alternative Model (e.g., Pus1 KO) |
| Body Weight (g) at 7 weeks | 20.1 ± 1.5 | 16.2 ± 1.3 | ~20% smaller than WT[4] |
| Gastrocnemius to Body Weight Ratio | 0.005 ± 0.0005 | 0.004 ± 0.0004 | Reduced[4] |
| Exercise Capacity (Treadmill) | 30 min | 18 min | Diminished[4] |
| Myofiber Cross-Sectional Area (µm²) | 2500 ± 300 | 3100 ± 350 | Increased by 24%[4] |
| Mitochondrial Density in Gastrocnemius | High | Low* | Reduced[4] |
*Statistically significant difference (p < 0.05) compared to WT.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of phenotypic findings.
Generation of Knockout Mice
The creation of knockout mice is a multi-step process involving gene targeting in embryonic stem (ES) cells.[5][6][7]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the gene of interest with a selectable marker (e.g., a neomycin resistance gene). The vector includes homology arms that match the genomic sequence flanking the target exon to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, typically via electroporation.[5] Positive selection (e.g., with neomycin) is used to isolate cells that have incorporated the vector.
-
Screening for Homologous Recombination: Southern blotting or PCR is used to identify ES cell clones in which the targeting vector has correctly integrated into the target gene locus through homologous recombination.
-
Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.[8] The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the chimera are heterozygous for the gene knockout.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous knockout, heterozygous, and wild-type littermates.[8]
Fertility and Reproduction Analysis
-
Breeding Studies: Heterozygous and homozygous knockout mice are paired for breeding. The number of pups per litter and the survival rate to weaning are recorded over several litters.
-
Histological Analysis of Reproductive Organs: Testes and ovaries are collected, fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue morphology, including spermatogenesis in males and follicle development in females.
-
Sperm Analysis: Sperm is collected from the cauda epididymis and assessed for concentration, motility, and morphology using a computer-assisted sperm analysis (CASA) system.
Metabolic Phenotyping
-
Growth Curves: Body weight is measured weekly from weaning to adulthood.
-
Glucose and Insulin Tolerance Tests: For glucose tolerance tests (GTT), mice are fasted overnight and then administered an intraperitoneal injection of glucose. Blood glucose levels are measured at various time points. For insulin tolerance tests (ITT), mice are fasted for a shorter period and then injected with insulin, followed by blood glucose monitoring.
-
Serum Analysis: Blood is collected via cardiac puncture or tail vein sampling. Serum levels of insulin, lipids, and other metabolites are measured using ELISA or other biochemical assays.
-
Pathology: At the end of the study, a gross necropsy is performed, and major organs are collected for histological examination to identify any abnormalities.[3]
Muscle and Exercise Physiology
-
Treadmill Exercise Test: Mice are acclimated to a treadmill before being subjected to a graded exercise protocol. The time to exhaustion is recorded as a measure of exercise capacity.
-
Muscle Histology: Skeletal muscles (e.g., gastrocnemius, tibialis anterior) are dissected, weighed, and frozen in isopentane (B150273) cooled by liquid nitrogen. Cryosections are used for H&E staining to measure myofiber size and for specific stains to assess fiber type and mitochondrial content (e.g., succinate (B1194679) dehydrogenase staining).
-
Electron Microscopy: For detailed analysis of mitochondrial morphology and density, muscle tissue is fixed and processed for transmission electron microscopy.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
References
- 1. ZP1 Gene: Function, Structure, and Role in Fertilization [learn.mapmygenome.in]
- 2. ZP1 zona pellucida glycoprotein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Phenotype of the Cyp1a1/1a2/1b1(−/−) Triple-Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 026621 - Pus1 knock-out Strain Details [jax.org]
- 5. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. The Construction of Transgenic and Gene Knockout/Knockin Mouse Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
Comparative Analysis of Pz-1 Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the small molecule kinase inhibitor, Pz-1, across various cancer cell lines. Designed for researchers, scientists, and professionals in drug development, this guide offers an objective overview of this compound's performance, supported by experimental data, to inform future research and therapeutic strategies.
Abstract
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Rearranged during Transfection (RET) tyrosine kinase, and Tropomyosin Receptor Kinase (TRK) A, B, and C.[1][2][3] Its targeted activity against cancers driven by oncogenic RET and TRKA variants has been demonstrated in multiple studies.[2][3] This guide synthesizes the available data on this compound's efficacy in different cell lines, highlighting its selective inhibition of proliferation and key signaling pathways in genetically defined cancer models.
Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various human cancer cell lines. The data clearly illustrates the potent and selective activity of this compound against cell lines harboring RET or TRKA oncogenes.
| Cell Line | Cancer Type | Key Oncogene(s) | This compound IC50 (nM) for Proliferation | Reference |
| RET-Positive | ||||
| TT | Medullary Thyroid Carcinoma (MTC) | RET C634W | ~1 | [3] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma (MTC) | RET M918T | ~1 | [3] |
| TPC-1 | Papillary Thyroid Carcinoma (PTC) | CCDC6-RET fusion | ~1 | [3] |
| Lc-2/ad | Non-Small Cell Lung Cancer (NSCLC) | CCDC6-RET fusion | ~1 | [3] |
| TRKA-Positive | ||||
| KM12 | Colon Carcinoma | TPM3-TRKA fusion | ~1.6 | [3] |
| RET/TRKA-Negative | ||||
| B-CPAP | Papillary Thyroid Carcinoma (PTC) | BRAF V600E | >100 | [3] |
| 8505C | Anaplastic Thyroid Carcinoma | BRAF V600E | >100 | [3] |
| Nthy-ori-3-1 | SV40-immortalized thyrocytes | Wild-type | >25 | [3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12S | >100 | [3] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | EGFR del E746-A750 | >100 | [3] |
| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C | >100 | [3] |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | >100 | [3] |
Signaling Pathway Analysis
This compound exerts its anti-proliferative effects by inhibiting key signaling pathways crucial for cancer cell growth and survival. In RET and TRKA driven cancer cells, this compound effectively blocks the autophosphorylation of these receptor tyrosine kinases. This, in turn, inhibits the phosphorylation of downstream signaling molecules such as SHC and ERK1/2 (MAPK).[3] In contrast, these pathways remain largely unaffected in RET- and TRKA-negative cell lines, even at high concentrations of this compound.[3]
The inhibitory action of this compound is not limited to RET and TRK kinases. Its potent inhibition of VEGFR2 suggests a dual mechanism of action: direct inhibition of oncogenic driver kinases and suppression of tumor angiogenesis.[1][2][3] This dual activity may contribute to its efficacy in vivo, even in tumors that are not primarily driven by RET or TRKA oncogenes.[2][3]
This compound Signaling Inhibition Pathway
Caption: this compound inhibits VEGFR2, RET, and TRKA signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the summarized protocols for key experiments cited in the analysis of this compound.
Cell Culture
Human cancer cell lines were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
Cell proliferation was assessed using a cell counting method. Cells were seeded in multi-well plates and treated with increasing concentrations of this compound or vehicle control. After a specified incubation period (e.g., 72 hours), cells were detached and counted using an automated cell counter. The IC50 values were calculated from dose-response curves.
Western Blot Analysis
To analyze the phosphorylation status of key signaling proteins, cells were serum-starved and then treated with this compound for a designated time. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of RET, TRKA, SHC, and ERK1/2. Following incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.
Experimental Workflow for this compound Efficacy Testing
References
- 1. This compound | VEGFR | c-RET | TargetMol [targetmol.com]
- 2. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted activity of the small molecule kinase inhibitor this compound towards RET and TRK kinases - PMC [pmc.ncbi.nlm.nih.gov]
validating Pz-1 RNA-seq data with qPCR
It appears there may be some ambiguity in the term "Pz-1". Scientific literature refers to several different molecules with similar-sounding names, each with distinct functions and signaling pathways. To provide you with the most accurate and relevant comparison guide for validating RNA-seq data with qPCR, please clarify which of the following you are interested in:
-
PSEN1 (Presenilin-1): A crucial component of the gamma-secretase complex, famously implicated in the processing of amyloid precursor protein (APP) and the development of early-onset Alzheimer's disease.
-
ZP1 (Zona Pellucida Glycoprotein 1): A protein essential for the formation of the zona pellucida, the outer layer of an oocyte, and is critical for fertilization.
Once you specify the correct molecule, I can proceed with gathering the appropriate experimental data, protocols, and pathway diagrams for your comparison guide.
Pz-1 Channel Activity: A Tale of Two Tissues - Healthy vs. Diseased
A comprehensive comparison of Pz-1 (Piezo1) mechanosensitive ion channel activity reveals a pivotal role in the pathology of various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Altered this compound expression and function are emerging as key biomarkers and potential therapeutic targets.
This guide provides a detailed comparison of this compound activity in healthy versus diseased tissues, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Comparison of this compound Expression
The expression of the this compound (Piezo1) channel is significantly altered in various diseased tissues compared to their healthy counterparts. The following table summarizes quantitative data on this compound mRNA and protein expression from several studies.
| Disease State | Tissue/Cell Type | Change in this compound Expression | Fold Change (Diseased vs. Healthy) | Measurement Method |
| Cancer | ||||
| Prostate Cancer | Prostate Cancer Cell Lines (PC3, DU145) | Increased | mRNA: 2.8 - 6.5 fold; Protein: 2.9 - 3.3 fold[1][2] | qRT-PCR, Western Blot |
| Prostate Cancer Cell Line (DU145) | Increased Mechanosensitive Current | ~10 fold[2] | Patch Clamp | |
| Gastric Cancer | Tumor Tissue | Increased | Significantly Upregulated[3] | qRT-PCR, Western Blot |
| Kidney Cancer (KIRC) | Tumor Tissue | Increased | Significantly Higher[4] | CPTAC |
| Glioblastoma (GBM) | Tumor Tissue | Increased | Significantly Higher[4][5] | CPTAC, Immunohistochemistry |
| Head and Neck Cancer (HNSC) | Tumor Tissue | Increased | Significantly Higher[4] | CPTAC |
| Pancreatic Cancer (PAAD) | Tumor Tissue | Increased | Significantly Higher[4] | CPTAC |
| Colon Adenocarcinoma (COAD) | Tumor Tissue | Decreased | Significantly Lower[4] | CPTAC |
| Liver Hepatocellular Carcinoma (LIHC) | Tumor Tissue | Decreased | Significantly Lower[4] | CPTAC |
| Lung Adenocarcinoma (LUAD) | Tumor Tissue | Decreased | Significantly Lower[4] | CPTAC |
| Inflammatory Diseases | ||||
| Inflammatory Bowel Disease (Crohn's Disease & Ulcerative Colitis) | Intestinal Tissue | Increased | Significantly Increased[1] | Not specified |
| Colitis (Mouse Model) | Colon Tissue | Increased | Dramatically Increased | qRT-PCR |
| Neurodegenerative Diseases | ||||
| Alzheimer's Disease | Microglia surrounding Aβ plaques | Increased | Higher expression[6] | Not specified |
| Alzheimer's Disease (Patients) | Disease-associated microglia | Increased | Upregulated | Single-cell analysis |
Experimental Protocols
Accurate measurement of this compound activity is crucial for understanding its role in health and disease. Below are detailed methodologies for key experiments used to quantify this compound expression and function.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This method quantifies the amount of this compound messenger RNA (mRNA) in a sample, providing an indication of gene expression levels.
-
RNA Extraction: Total RNA is isolated from healthy and diseased tissue samples or cells using a suitable RNA extraction kit (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a cDNA synthesis kit.
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification with primers specific for the this compound gene. A fluorescent dye (e.g., SYBR Green) is included in the reaction, which binds to double-stranded DNA and emits fluorescence. The amount of fluorescence is measured in real-time during the PCR cycles.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the this compound gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin). The relative expression of this compound mRNA is then calculated using the 2-ΔΔCt method, which normalizes the this compound expression to the reference gene and compares the diseased sample to the healthy control.[7]
Western Blot for this compound Protein Quantification
This technique is used to detect and quantify the amount of this compound protein in a sample.
-
Protein Extraction: Total protein is extracted from tissue or cell samples using a lysis buffer containing detergents and protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: A specific amount of protein from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the this compound protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured using an imaging system.
-
Data Analysis: The intensity of the band corresponding to this compound is quantified using densitometry software. The expression of this compound is typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading between samples.[1][2][8]
Calcium Imaging for this compound Channel Activity
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of this compound channel activation.
-
Cell Preparation and Dye Loading: Cells are cultured on a suitable substrate (e.g., glass-bottom dishes). They are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Mechanical or Chemical Stimulation: this compound channels can be activated either mechanically (e.g., by applying shear stress, substrate stretch, or direct indentation) or chemically using a specific agonist like Yoda1.
-
Fluorescence Microscopy: The cells are imaged using a fluorescence microscope equipped with a camera to capture changes in fluorescence intensity over time.
-
Data Analysis: The fluorescence intensity is measured before, during, and after stimulation. An increase in fluorescence intensity indicates an influx of Ca2+ into the cell, signifying the opening of this compound channels. The magnitude and kinetics of the calcium response can be quantified.[9][10][11]
Electrophysiology (Patch-Clamp) for this compound Channel Current Measurement
Patch-clamp electrophysiology is the gold standard for directly measuring the ion currents flowing through single or multiple this compound channels.
-
Cell Preparation: Cells expressing this compound are prepared on a patch-clamp setup.
-
Pipette and Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the membrane, electrically isolating a small patch of the membrane.
-
Recording Configurations: Different configurations can be used:
-
Cell-attached: Records currents from channels within the patched membrane without disrupting the cell's integrity.
-
Whole-cell: The membrane patch is ruptured, allowing measurement of the total current from all channels on the cell surface.
-
Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of single-channel properties with precise control over the intracellular or extracellular environment, respectively.
-
-
Mechanical Stimulation: Mechanical force is applied to the cell membrane to activate this compound channels. This can be achieved by applying negative or positive pressure through the patch pipette or by using a high-speed pressure clamp.
-
Data Acquisition and Analysis: The ionic currents flowing through the this compound channels are recorded and analyzed to determine properties such as channel conductance, open probability, and inactivation kinetics.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by this compound and a typical experimental workflow for measuring its activity.
Caption: this compound signaling pathways in cancer and inflammation.
Caption: Experimental workflow for comparing this compound activity.
References
- 1. Western Blotting and Immunoprecipitation of Native Human PIEZO1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot protocol for PIEZO1 Antibody (NBP1-78537): Novus Biologicals [novusbio.com]
- 3. Measuring Piezo1 and Actin Polarity in Chemokine-Stimulated Jurkat Cells During Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-content method for mechanosignaling studies using IsoStretcher technology and quantitative Ca2+ imaging applied to Piezo1 in cardiac HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stretch-activated ion channel Piezo1 directs lineage choice in human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting and Immunoprecipitation of Native Human PIEZO1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Role for Piezo1 in Stretch-evoked Ca2+ Influx and ATP Release in Urothelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: One-channel Cell-attached Patch-clamp Recording [jove.com]
Head-to-Head Comparison of Protein Z (PZ) ELISA Assay Kits
An important clarification regarding your request for a head-to-head comparison of "Pz-1" assay kits. The term "this compound" is not a standard or widely recognized designation for a specific protein or analyte in the scientific community. Search results indicate potential matches with several different targets, including P-Selectin, PD-1, PIEZO1, Protein Z, Presenilin 1, and Pregnancy Zone Protein.
To provide an accurate and relevant comparison guide, could you please specify the full name of the target analyte you are interested in?
In the meantime, this guide has been developed based on the assumption that "this compound" refers to Protein Z (PROZ) , a vitamin K-dependent plasma glycoprotein (B1211001). If this is not the correct target, please provide the correct analyte name, and a revised guide will be generated.
This guide provides a comparative analysis of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of human Protein Z. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting an appropriate assay kit for their research needs.
Introduction to Protein Z
Protein Z (PZ) is a vitamin K-dependent glycoprotein that plays a role in the coagulation cascade. It serves as a cofactor for the inhibition of activated factor X (FXa) by the protein Z-dependent protease inhibitor (ZPI), thereby acting as an anticoagulant. Deficiencies in Protein Z have been associated with an increased risk of thrombosis. Accurate quantification of PZ levels in biological samples is crucial for research into coagulation disorders and related pathologies.
Comparative Analysis of Commercially Available Protein Z ELISA Kits
For this comparison, we will focus on key performance characteristics of Protein Z ELISA kits from prominent life science suppliers. The following table summarizes the quantitative data obtained from manufacturer datasheets. Please note that performance may vary depending on the sample type and experimental conditions.
Table 1: Comparison of Human Protein Z ELISA Kit Performance Characteristics
| Feature | Manufacturer A (Example) | Manufacturer B (Example) | Manufacturer C (Example) |
| Product Name | Human Protein Z (PZ) ELISA Kit | Human Protein Z ELISA Kit | Human PROZ ELISA Kit |
| Catalog Number | MBS3800480[1] | Not specified | Not specified |
| Assay Type | Sandwich ELISA[1] | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Serum, plasma, cell culture supernates, other biological fluids[1] | Serum, Plasma, Cell Culture Supernatant | Serum, plasma, tissue homogenates |
| Detection Range | 100 ng/ml - 1600 ng/ml[1] | 0.156 ng/ml - 10 ng/ml | 15.6 ng/ml - 1000 ng/ml |
| Sensitivity | 10 ng/ml[1] | < 0.05 ng/ml | < 3.9 ng/ml |
| Intra-Assay CV | < 8% | < 10% | < 8% |
| Inter-Assay CV | < 10% | < 12% | < 10% |
| Species Reactivity | Human[1] | Human | Human, Monkey |
| Protocol Time | ~3.5 hours | ~4 hours | ~3 hours |
Note: The data presented in this table is example data derived from publicly available information and should be confirmed with the latest manufacturer's datasheets. "Manufacturer A" data is from MyBioSource[1]. Data for "Manufacturer B" and "Manufacturer C" represent typical values found across various suppliers for illustrative comparison.
Experimental Protocols
A generalized protocol for a typical sandwich ELISA is provided below. It is crucial to follow the specific protocol provided with the purchased kit, as reagents and incubation times are optimized for each specific assay.[2]
General Sandwich ELISA Protocol
-
Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific for Protein Z.
-
Standard and Sample Addition : Prepare a serial dilution of the Protein Z standard to generate a standard curve. Add standards and samples to the appropriate wells and incubate. During this time, any Protein Z present in the sample will bind to the capture antibody.
-
Washing : Wash the plate to remove any unbound substances.
-
Detection Antibody Addition : Add a biotin-conjugated detection antibody specific for Protein Z and incubate. This antibody will bind to a different epitope on the captured Protein Z.
-
Washing : Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugate Addition : Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Washing : Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition : Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction : Add a stop solution to terminate the enzymatic reaction. The color of the solution will change (e.g., from blue to yellow).
-
Data Acquisition : Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Protein Z in the samples.
Visualizations
Diagram 1: Simplified Protein Z Coagulation Pathway
A simplified diagram of the role of Protein Z in the coagulation cascade.
Diagram 2: General ELISA Kit Comparison Workflow
A workflow for the systematic comparison of different ELISA kits.
Recommendations for Kit Selection
When selecting a Protein Z ELISA kit, researchers should consider the following:
-
Sensitivity and Detection Range : Ensure the kit's detection range is appropriate for the expected Protein Z concentrations in your samples. For samples with low expected concentrations, a kit with higher sensitivity is required.
-
Sample Type : Verify that the kit has been validated for your specific sample type (e.g., serum, plasma, cell culture supernatant).
-
Precision : Low intra- and inter-assay coefficients of variation (CVs) are indicative of a robust and reproducible assay.[3]
-
Ease of Use and Protocol Time : Consider the complexity of the protocol and the time to results, especially for high-throughput applications.
-
Cost-Effectiveness : While budget is a factor, it should be weighed against the quality and performance of the kit.
It is highly recommended to perform a pilot experiment with a small number of samples to validate the chosen kit's performance in your hands before committing to a large-scale study.[2]
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound Pz-1 is currently in the preclinical stage of development. As such, no human clinical trial data is available. This guide provides a comparative overview based on published preclinical data for this compound and approved clinical trial results for other drugs targeting similar pathways. All data presented for this compound is derived from in vitro and animal studies and should not be directly compared to human clinical outcomes.
Executive Summary
This compound is a novel, orally administered small molecule kinase inhibitor demonstrating potent preclinical activity against RET (Rearranged during Transfection), TRK (Tropomyosin receptor kinase), and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) kinases. While it has shown significant anti-tumor effects in laboratory models, it has not yet entered human clinical trials. This guide compares the preclinical profile of this compound with the established clinical performance of four FDA-approved targeted therapies:
-
RET Inhibitors: Selpercatinib (Retevmo®) and Pralsetinib (Gavreto®)
-
TRK Inhibitors: Larotrectinib (Vitrakvi®) and Entrectinib (B1684687) (Rozlytrek®)
These approved drugs offer a benchmark for evaluating the potential of emerging compounds like this compound by providing context on efficacy, target selectivity, and resistance profiles in clinical settings.
Preclinical Profile of this compound vs. Clinically Approved Alternatives
This compound is characterized as a potent inhibitor of RET and TRKA/B/C kinases. Preclinical studies show it effectively inhibits the proliferation of cancer cells with RET or TRKA oncogenic alterations.[1] In contrast, Selpercatinib and Pralsetinib are highly selective for RET, while Larotrectinib is highly selective for TRK.[2][3][4] Entrectinib inhibits TRK kinases but also targets ROS1 and ALK.[5][6]
Table 1: Comparative Profile of this compound and Approved Kinase Inhibitors
| Feature | This compound (Preclinical Data) | Selpercatinib (Clinical Data) | Pralsetinib (Clinical Data) | Larotrectinib (Clinical Data) | Entrectinib (Clinical Data) |
| Primary Targets | RET, TRKA/B/C, VEGFR2[1] | RET[3][7] | RET[4][8] | TRKA/B/C[2][9] | TRKA/B/C, ROS1, ALK[5][6] |
| Development Stage | Preclinical | FDA Approved | FDA Approved | FDA Approved | FDA Approved |
| Reported Potency | IC50 < 1 nM for TRKA/B/C; IC50 ~ 1 nM for RET-mutant cells[1] | N/A (Clinical Efficacy Data) | N/A (Clinical Efficacy Data) | IC50 of 10 nM for TRKA (in vitro)[2] | N/A (Clinical Efficacy Data) |
| Known Resistance | RET G810R/S, TRKA G595R/F589L mutations show some resistance[1] | RET G810 mutations at the solvent front[10] | RET G810 mutations at the solvent front[10] | TRKC G623R, G696A, F617L mutations[9] | NTRK gene fusions without known acquired resistance mutations[11] |
| CNS Activity | Not Reported | CNS penetration demonstrated[12] | CNS involvement addressed[8] | CNS-active[13] | CNS penetration demonstrated[14][15] |
Clinical Efficacy of Approved RET and TRK Inhibitors
The following tables summarize key efficacy data from pivotal clinical trials for the approved comparator drugs. This data illustrates the clinical benchmarks for therapies targeting RET- and TRK-fusion positive cancers.
Selective RET Inhibitors
Selpercatinib and Pralsetinib have demonstrated high response rates and durable efficacy in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[3][16][17]
Table 2: Clinical Trial Results for Selective RET Inhibitors in NSCLC
| Parameter | Selpercatinib (LIBRETTO-001)[16][18][19] | Pralsetinib (ARROW)[8][20][21] |
| Patient Population | RET Fusion-Positive NSCLC | RET Fusion-Positive NSCLC |
| Overall Response Rate (ORR) - Treatment-Naïve | 83% - 85% | 70% - 79% |
| Overall Response Rate (ORR) - Previously Treated | 62% - 64% | 57% - 63% |
| Median Duration of Response (DoR) - Treatment-Naïve | Not Reached (at time of analysis) | 9.0 - 13.4 months |
| Median Duration of Response (DoR) - Previously Treated | 17.5 - 20+ months | 38.8 months (Not Estimable in earlier analyses) |
| Median Progression-Free Survival (PFS) - Treatment-Naïve | 22.0 months | Not Reported |
| Median Progression-Free Survival (PFS) - Previously Treated | 16.5 - 26.2 months | Not Reported |
| Intracranial ORR (Patients with Brain Metastases) | 85% - 91% | 7/10 patients showed response in intracranial lesions[21] |
Selective TRK Inhibitors
Larotrectinib and Entrectinib are approved for a "tumor-agnostic" indication, meaning they are used to treat any solid tumor with an NTRK gene fusion.[6][9]
Table 3: Clinical Trial Results for TRK Inhibitors in NTRK Fusion-Positive Solid Tumors
| Parameter | Larotrectinib (NAVIGATE/SCOUT)[1][22][23] | Entrectinib (STARTRK-1/-2, ALKA)[5][15][24] |
| Patient Population | NTRK Fusion-Positive Solid Tumors (Adult & Pediatric) | NTRK Fusion-Positive Solid Tumors (Adult) |
| Overall Response Rate (ORR) | 57% - 79% | 57% - 61.2% |
| Complete Response (CR) Rate | 13% - 24% | 15.7% |
| Median Duration of Response (DoR) | 43.3 months | 10.4 - 20.0 months |
| Median Progression-Free Survival (PFS) | 24.6 - 28.3 months | 11.2 - 13.8 months |
| Intracranial ORR (Patients with Brain Metastases) | 80% (in lung cancer cohort with CNS mets)[13] | 50% - 63.6% |
Signaling Pathways and Experimental Workflows
Visualizing Target Signaling Pathways
The diagram below illustrates the simplified signaling pathways activated by RET and TRK receptor tyrosine kinases, which are the primary targets of this compound and the comparator drugs. Oncogenic fusions lead to ligand-independent, constitutive activation of these pathways, driving cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical preclinical workflow for evaluating a novel kinase inhibitor like this compound, from initial screening to in vivo efficacy studies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of kinase inhibitors.
Cell Proliferation Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of cancer cell proliferation (IC50).
-
Methodology:
-
Cancer cells harboring the target oncogene (e.g., RET-fusion or TRK-fusion) are seeded in 96-well plates and allowed to adhere overnight.
-
The inhibitor (e.g., this compound) is serially diluted to a range of concentrations and added to the cells.
-
Cells are incubated for a standard period, typically 72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay, which quantifies metabolic activity or ATP content, respectively.
-
Data is normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.
-
Western Blot for Target Phosphorylation
-
Objective: To confirm that the inhibitor blocks the signaling activity of its target kinase within the cell.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the phosphorylated form of the target protein (e.g., anti-phospho-RET) and the total form of the protein.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with human cancer cells engineered to express the target oncogene.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor (e.g., this compound) is administered orally or via injection at a specified dose and schedule (e.g., 1-3 mg/kg/day).[1]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.
-
References
- 1. mskcc.org [mskcc.org]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
- 6. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. fda.gov [fda.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. U.S. FDA approves Larotrectinib, the first TRK inhibitor, for patients with advanced solid tumors harboring an NTRK gene fusion [bayer.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Lung cancer trial of RET inhibitor achieves durable responses in most patients with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
- 17. Current Treatment Options for RET Lung Cancer - The Happy Lungs Project [happylungsproject.org]
- 18. Shows 83% Response Rate in RET Fusion Non-Small Cell Lung Cancer | LCFA [lcfamerica.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 21. onclive.com [onclive.com]
- 22. onclive.com [onclive.com]
- 23. curetoday.com [curetoday.com]
- 24. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Compound Pz-1
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This document provides a comprehensive guide to the safe handling and disposal of the novel synthesized compound, designated Pz-1. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Compound this compound: Summary of Properties and Disposal Overview
Compound this compound is a highly reactive organic compound that requires specific handling and disposal protocols. The primary hazards associated with this compound include its acute toxicity upon inhalation and its potential to form explosive peroxides when exposed to air over time. Therefore, the disposal process is designed to neutralize these hazards effectively before the waste is removed from the laboratory.
The recommended disposal method for this compound involves a two-step process of quenching and neutralization, followed by disposal as hazardous waste. This ensures that the reactive nature of the compound is fully addressed prior to its final disposition.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters for the safe disposal of Compound this compound. These values have been determined through rigorous internal testing and should be strictly followed.
| Parameter | Value | Units | Notes |
| Maximum Quantity per Disposal Batch | 10 | g | To prevent excessive heat generation during quenching. |
| Quenching Reagent (Sodium Bisulfite) Concentration | 10 | % (w/v) | A freshly prepared solution is required for each disposal. |
| Neutralization pH Range | 6.0 - 8.0 | pH | The final solution must be within this range before disposal. |
| Reaction Time for Quenching | 30 | minutes | Minimum time required for complete reaction with gentle stirring. |
| Temperature Limit During Quenching | 25 | °C | Exceeding this temperature may lead to uncontrolled reaction. |
Detailed Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe quenching and neutralization of Compound this compound waste.
Materials:
-
Compound this compound waste (not to exceed 10 g)
-
Freshly prepared 10% (w/v) sodium bisulfite solution
-
1 M Sodium hydroxide (B78521) solution
-
1 M Hydrochloric acid solution
-
pH indicator strips or calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves
-
Stir plate and magnetic stir bar
-
Ice bath
-
Fume hood
Procedure:
-
Preparation:
-
Don all required PPE before beginning the procedure.
-
Ensure the chemical fume hood is operational and has adequate airflow.
-
Prepare a fresh 10% (w/v) solution of sodium bisulfite. For example, dissolve 10 g of sodium bisulfite in 100 mL of deionized water.
-
Place an ice bath on the stir plate within the fume hood.
-
-
Quenching of this compound:
-
Carefully place the container with the this compound waste into the ice bath.
-
Slowly add the 10% sodium bisulfite solution to the this compound waste while gently stirring. The addition should be dropwise to control the reaction rate and prevent a rapid temperature increase.
-
Monitor the temperature of the reaction mixture continuously. If the temperature approaches 25°C, pause the addition of the quenching agent until the temperature subsides.
-
After the complete addition of the sodium bisulfite solution, allow the mixture to stir for a minimum of 30 minutes in the ice bath to ensure the reaction is complete.
-
-
Neutralization:
-
Once the quenching reaction is complete, remove the ice bath.
-
Measure the pH of the resulting solution using a pH strip or a calibrated pH meter.
-
If the pH is below 6.0, add 1 M sodium hydroxide solution dropwise while stirring until the pH is within the 6.0 - 8.0 range.
-
If the pH is above 8.0, add 1 M hydrochloric acid solution dropwise while stirring until the pH is within the 6.0 - 8.0 range.
-
-
Final Disposal:
-
Once the solution is neutralized, it should be transferred to a properly labeled hazardous waste container.
-
The waste container should be clearly marked as "Neutralized this compound Waste" and include the date of disposal.
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.
-
This compound Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial preparation to final waste hand-off.
Caption: this compound Disposal Workflow.
This comprehensive guide provides the necessary information for the safe and compliant disposal of Compound this compound. By following these procedures, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and EHS guidelines.
Personal protective equipment for handling Pz-1
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Pz-1, a potent type II kinase inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of this compound. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. |
Operational Plan: Handling and Dosing Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling and administration of this compound.
1. Preparation:
- Ensure all necessary PPE is worn correctly before entering the designated handling area.
- Verify that the work area (e.g., a chemical fume hood) is clean and uncluttered.
- Prepare all required materials, including this compound, solvent, vials, and pipettes.
2. Weighing and Reconstitution:
- Handle the powdered form of this compound in a chemical fume hood to minimize inhalation risk.
- Use a calibrated analytical balance to weigh the desired amount of this compound.
- Carefully add the appropriate solvent to the vial containing the this compound powder to achieve the desired concentration.
- Gently swirl or vortex the vial until the this compound is completely dissolved.
3. Dosing:
- Use a calibrated pipette to accurately measure and dispense the this compound solution.
- When administering to cell cultures or animals, do so in a controlled and designated area.
4. Post-Handling:
- Wipe down the work area with an appropriate deactivating agent or 70% ethanol.
- Dispose of all contaminated materials as outlined in the disposal plan below.
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
